Technical Documentation Center

Dimabefylline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Dimabefylline
  • CAS: 1703-48-6

Core Science & Biosynthesis

Foundational

In-depth Technical Guide on Dimabefylline: Elucidating the Core Mechanism of Action

A comprehensive review of available scientific literature reveals a significant scarcity of detailed information regarding the specific mechanism of action, experimental data, and established signaling pathways for the c...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant scarcity of detailed information regarding the specific mechanism of action, experimental data, and established signaling pathways for the compound dimabefylline.

Dimabefylline is identified as an N-methylated xanthine derivative. The xanthine chemical scaffold is notably present in well-characterized compounds such as caffeine and theophylline, which are known to exert their pharmacological effects primarily through two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. By extension, it is plausible that dimabefylline may share one or both of these mechanisms. However, without specific in vitro or in vivo studies on dimabefylline, any description of its mechanism remains speculative.

Postulated Mechanisms of Action Based on Chemical Class

Given that dimabefylline is a xanthine derivative, we can outline the potential, yet unconfirmed, mechanisms of action.

Phosphodiesterase (PDE) Inhibition

Xanthine derivatives are classical non-selective inhibitors of phosphodiesterases. These enzymes are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

  • Signaling Pathway: Inhibition of PDEs would lead to an accumulation of cAMP and/or cGMP. This increase can activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases go on to phosphorylate various downstream targets, leading to a wide range of cellular responses, including smooth muscle relaxation, reduced inflammation, and altered gene expression.

A diagram illustrating this hypothetical pathway is provided below.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor AC Adenylyl Cyclase Receptor->AC Activates Dimabefylline Dimabefylline PDE Phosphodiesterase (PDE) Dimabefylline->PDE Inhibits cAMP cAMP PDE->cAMP Degrades 5_AMP 5'-AMP PDE->5_AMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Reduced Inflammation) PKA->Cellular_Response Leads to ATP ATP AC->cAMP Converts ATP to

Caption: Postulated PDE Inhibition Pathway for Dimabefylline.
Adenosine Receptor Antagonism

Another hallmark of xanthine derivatives is their ability to act as competitive antagonists at adenosine receptors (A1, A2A, A2B, and A3). Adenosine is an endogenous nucleoside that modulates a variety of physiological processes, including neurotransmission, cardiac function, and inflammation.

  • Signaling Pathway: By blocking adenosine from binding to its receptors, dimabefylline could prevent the downstream signaling cascades initiated by adenosine. For example, antagonism of A1 receptors could lead to increased neuronal firing, while blocking A2A receptors can have anti-inflammatory and neuroprotective effects.

The following diagram illustrates the potential antagonism at an adenosine receptor.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine_Receptor Adenosine Receptor (e.g., A1, A2A) G_Protein G-Protein Adenosine_Receptor->G_Protein Activates Adenosine Adenosine Adenosine->Adenosine_Receptor Binds to Dimabefylline Dimabefylline Dimabefylline->Adenosine_Receptor Blocks Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Downstream_Signaling Inhibition or Activation of Downstream Signaling Effector_Enzyme->Downstream_Signaling

Caption: Hypothetical Adenosine Receptor Antagonism by Dimabefylline.

Data Presentation and Experimental Protocols

Due to the lack of published experimental studies on dimabefylline, it is not possible to provide tables of quantitative data (e.g., IC50 values for PDE inhibition or Ki values for adenosine receptor binding). Similarly, detailed methodologies for key experiments cited cannot be presented as no such citations are available.

Conclusion for Researchers and Drug Development Professionals

The classification of dimabefylline as a xanthine derivative provides a strong rationale for investigating its potential as a phosphodiesterase inhibitor and/or an adenosine receptor antagonist. However, the absence of empirical data in the public domain underscores a significant knowledge gap.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The initial steps to characterize the mechanism of action of dimabefylline would involve a series of well-established in vitro assays:

  • Phosphodiesterase Inhibition Panel: Screening dimabefylline against a panel of recombinant human PDE isoenzymes to determine its inhibitory potency (IC50) and selectivity profile.

  • Adenosine Receptor Binding Assays: Conducting radioligand binding assays with membranes from cells expressing each of the human adenosine receptor subtypes to determine the binding affinity (Ki) of dimabefylline.

  • Functional Assays: Performing cell-based functional assays to determine whether dimabefylline acts as an antagonist or inverse agonist at adenosine receptors. This would typically involve measuring changes in intracellular cAMP levels in response to an adenosine receptor agonist in the presence and absence of dimabefylline.

The logical workflow for such an initial investigation is outlined below.

Start Start: Characterization of Dimabefylline PDE_Assay Phosphodiesterase Inhibition Assay Panel Start->PDE_Assay AR_Binding_Assay Adenosine Receptor Binding Assay Panel Start->AR_Binding_Assay Data_Analysis_PDE Determine IC50 and Selectivity PDE_Assay->Data_Analysis_PDE Data_Analysis_AR Determine Ki and Selectivity AR_Binding_Assay->Data_Analysis_AR Mechanism_Conclusion Elucidate Primary Mechanism of Action Data_Analysis_PDE->Mechanism_Conclusion Functional_Assay Cell-Based Functional Assays (cAMP measurement) Data_Analysis_AR->Functional_Assay Functional_Assay->Mechanism_Conclusion

Exploratory

An In-Depth Technical Guide to Dimabefylline: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals Abstract Dimabefylline is a synthetic derivative of xanthine, a class of compounds known for their diverse pharmacological effects. This technical guide pro...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimabefylline is a synthetic derivative of xanthine, a class of compounds known for their diverse pharmacological effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of dimabefylline. It details its mechanism of action as a dual inhibitor of phosphodiesterases (PDEs) and an antagonist of adenosine receptors, and outlines its potential therapeutic applications. This document also includes detailed experimental protocols for its synthesis, purification, and analysis, and visualizes its key signaling pathways using Graphviz diagrams, offering a valuable resource for researchers in pharmacology and drug development.

Chemical Structure and Identification

Dimabefylline, systematically named 7-[[4-(dimethylamino)phenyl]methyl]-1,3-dimethyl-purine-2,6-dione, is a member of the N-methylated xanthine family. Its core structure is a purine-2,6-dione, with methyl substitutions at positions 1 and 3, and a 4-(dimethylaminomethyl)benzyl group at position 7.

Table 1: Chemical Identification of Dimabefylline

IdentifierValue
IUPAC Name 7-[[4-(dimethylamino)phenyl]methyl]-1,3-dimethyl-purine-2,6-dione
CAS Number 1703-48-6
Chemical Formula C₁₆H₁₉N₅O₂
SMILES String CN(C)c1ccc(CN2C=NC3=C2C(=O)N(C)C(=O)N3C)cc1

Physicochemical Properties

Table 2: Physicochemical Properties of Dimabefylline

PropertyValueSource
Molecular Weight 313.36 g/mol Calculated
Monoisotopic Mass 313.1539 Da[1]
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-

Note: The absence of publicly available experimental data for some properties highlights an area for future research.

Pharmacological Properties

Dimabefylline is classified as a xanthine derivative, a class of compounds that includes well-known substances like caffeine and theophylline. The pharmacological effects of xanthines are primarily attributed to two main mechanisms of action: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.

Mechanism of Action
  • Phosphodiesterase (PDE) Inhibition: Dimabefylline is expected to act as a non-selective inhibitor of phosphodiesterases. PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in numerous cellular processes. By inhibiting PDEs, dimabefylline increases the intracellular concentrations of cAMP and cGMP, leading to a variety of downstream effects, including smooth muscle relaxation, bronchodilation, and anti-inflammatory responses. The specific selectivity profile of dimabefylline for different PDE isoenzymes is an important area for further investigation.

  • Adenosine Receptor Antagonism: Dimabefylline likely acts as an antagonist at adenosine receptors (A₁, A₂A, A₂B, and A₃). Adenosine is an endogenous nucleoside that modulates a wide range of physiological functions, including neurotransmission, cardiac function, and inflammation. By blocking adenosine receptors, dimabefylline can counteract the effects of adenosine, leading to increased wakefulness, central nervous system stimulation, and bronchodilation. The affinity of dimabefylline for the different adenosine receptor subtypes will determine its specific pharmacological profile.

Therapeutic Uses

Given its mechanism of action, dimabefylline has potential therapeutic applications in conditions where PDE inhibition and adenosine receptor antagonism are beneficial. These may include:

  • Respiratory Diseases: Like other xanthines, it could be explored for the treatment of asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilatory and anti-inflammatory properties.

  • Neurological Disorders: Its potential as a central nervous system stimulant could be investigated for conditions characterized by fatigue or drowsiness.

  • Other Potential Applications: Further research may uncover other therapeutic uses based on its modulation of cAMP and adenosine signaling pathways.

Side Effects

The side effect profile of dimabefylline is anticipated to be similar to that of other xanthine derivatives. Potential side effects may include:

  • Central Nervous System: Insomnia, nervousness, headache, and dizziness.

  • Cardiovascular System: Tachycardia and palpitations.

  • Gastrointestinal System: Nausea and vomiting.

Experimental Protocols

Synthesis of Dimabefylline

A plausible synthetic route for dimabefylline involves the N-alkylation of theophylline (1,3-dimethylxanthine) with 4-(dimethylaminomethyl)benzyl chloride.

Reaction Scheme:

Caption: Dimabefylline antagonizes A1 adenosine receptors.

Conclusion

Dimabefylline is a promising xanthine derivative with a dual mechanism of action that suggests its potential for a range of therapeutic applications. This technical guide has provided a comprehensive overview of its chemical structure, properties, and pharmacological profile. The detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers and drug development professionals interested in further exploring the potential of this compound. Future research should focus on obtaining experimental data for its physicochemical properties, elucidating its specific selectivity for PDE isoenzymes and adenosine receptor subtypes, and conducting preclinical studies to validate its therapeutic efficacy and safety.

References

Foundational

Dimabefylline: An In-Depth Technical Guide on a Novel Xanthine Derivative

Disclaimer: Information regarding the specific discovery, history, and detailed experimental data for Dimabefylline is not extensively available in the public domain. This guide provides a comprehensive overview based on...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific discovery, history, and detailed experimental data for Dimabefylline is not extensively available in the public domain. This guide provides a comprehensive overview based on its classification as an N-methylated xanthine derivative and includes generalized information and representative protocols and diagrams typical for this class of compounds.

Introduction to Dimabefylline

Dimabefylline is classified as an experimental N-methylated xanthine derivative. Its chemical identity is established with the Chemical Abstracts Service (CAS) number 1703-48-6 , a molecular formula of C₁₆H₁₉N₅O₂ , and the IUPAC name 7-[(4-dimethylaminophenyl)methyl]-1,3-dimethyl-purine-2,6-dione . The "-fylline" suffix in its name is a standard nomenclature for xanthine derivatives. While specific details of its discovery and development history remain elusive, its structural class suggests potential pharmacological activities as a phosphodiesterase (PDE) inhibitor and/or an adenosine receptor antagonist, common mechanisms of action for xanthine derivatives.

Table 1: Chemical and Physical Properties of Dimabefylline

PropertyValue
Molecular Formula C₁₆H₁₉N₅O₂
IUPAC Name 7-[(4-dimethylaminophenyl)methyl]-1,3-dimethyl-purine-2,6-dione
CAS Number 1703-48-6
Monoisotopic Mass 313.1539 g/mol
SMILES CN(C)c1ccc(cc1)Cn1c2nc(C)nc(C)c2c(=O)n(C)c1=O

Hypothetical Discovery and Historical Context

While the specific origins of Dimabefylline are not documented in readily accessible literature, the history of xanthine derivatives provides a likely context for its synthesis and investigation. The study of xanthines, such as caffeine and theophylline, dates back to the 19th century. The recognition of their stimulant and bronchodilator properties led to extensive research into synthetic derivatives with improved potency, selectivity, and pharmacokinetic profiles.

The development of phosphodiesterase inhibitors and adenosine receptor antagonists as therapeutic agents has been a significant area of pharmaceutical research. It is plausible that Dimabefylline was synthesized as part of a broader investigation into novel N-methylated xanthines with potential applications in respiratory diseases, inflammatory conditions, or neurological disorders, which are common targets for this class of compounds.

Potential Pharmacological Profile

Based on its structural similarity to other xanthine derivatives, Dimabefylline is likely to exhibit one or both of the following mechanisms of action:

  • Phosphodiesterase (PDE) Inhibition: Xanthines are known to non-selectively inhibit PDEs, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to increased intracellular levels of these second messengers, resulting in various physiological effects, including smooth muscle relaxation (bronchodilation), reduced inflammation, and cardiac stimulation.

  • Adenosine Receptor Antagonism: Xanthines can also act as antagonists at adenosine receptors (A₁, A₂A, A₂B, and A₃). Adenosine is a ubiquitous signaling molecule involved in regulating a wide range of physiological processes, including neurotransmission, cardiac function, and inflammation. Antagonism of these receptors can lead to increased wakefulness, bronchodilation, and modulation of inflammatory responses.

Experimental Protocols (Representative for Xanthine Derivatives)

The following are generalized experimental protocols that would typically be used to characterize a novel xanthine derivative like Dimabefylline.

Synthesis of N-methylated Xanthine Derivatives

Objective: To synthesize a 7-substituted-1,3-dimethylxanthine derivative.

Materials:

  • Theophylline (1,3-dimethylxanthine)

  • Substituted benzyl halide (e.g., 4-(dimethylamino)benzyl chloride)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of theophylline in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted benzyl halide to the reaction mixture.

  • Heat the reaction mixture at 80-90°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a hexane-ethyl acetate gradient to yield the desired N-methylated xanthine derivative.

Synthesis_Workflow Theophylline Theophylline Reaction Reaction (80-90°C, 4-6h) Theophylline->Reaction BenzylHalide Substituted Benzyl Halide BenzylHalide->Reaction Base K₂CO₃ in DMF Base->Reaction Extraction Extraction with Ethyl Acetate Reaction->Extraction Purification Column Chromatography Extraction->Purification Product Dimabefylline Purification->Product

General synthesis workflow for a 7-substituted xanthine derivative.
In Vitro Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory activity of Dimabefylline against various PDE isoenzymes.

Materials:

  • Recombinant human PDE isoenzymes (PDE1-PDE11)

  • cAMP or cGMP as substrate

  • Snake venom nucleotidase

  • Inorganic phosphate detection reagent (e.g., Malachite Green)

  • Test compound (Dimabefylline)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of Dimabefylline.

  • In a 96-well plate, add the PDE enzyme, the test compound, and the substrate (cAMP or cGMP).

  • Incubate the plate at 30°C for a specified time.

  • Stop the reaction and add snake venom nucleotidase to convert the resulting AMP/GMP to adenosine/guanosine and inorganic phosphate.

  • Add the inorganic phosphate detection reagent.

  • Measure the absorbance at a specific wavelength to quantify the amount of inorganic phosphate produced.

  • Calculate the percentage of inhibition and determine the IC₅₀ value for each PDE isoenzyme.

Adenosine Receptor Binding Assay

Objective: To assess the binding affinity of Dimabefylline for different adenosine receptor subtypes.

Materials:

  • Cell membranes expressing human adenosine receptor subtypes (A₁, A₂A, A₂B, A₃)

  • Radioligand specific for each receptor subtype (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂A)

  • Test compound (Dimabefylline)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of Dimabefylline.

  • In a reaction tube, incubate the cell membranes, the radioligand, and the test compound.

  • After incubation, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the displacement of the radioligand by the test compound and determine the Ki (inhibition constant) for each receptor subtype.

Potential Signaling Pathways

The potential signaling pathways affected by Dimabefylline, based on its classification as a xanthine derivative, are illustrated below.

Signaling_Pathways cluster_PDE Phosphodiesterase Inhibition cluster_Adenosine Adenosine Receptor Antagonism Dimabefylline_PDE Dimabefylline PDE Phosphodiesterase (PDE) Dimabefylline_PDE->PDE inhibits cAMP_degradation cAMP -> AMP PDE->cAMP_degradation catalyzes cAMP Increased cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA SmoothMuscleRelaxation Smooth Muscle Relaxation (Bronchodilation) PKA->SmoothMuscleRelaxation AntiInflammation Reduced Inflammation PKA->AntiInflammation Dimabefylline_Ado Dimabefylline AdenosineReceptor Adenosine Receptor (e.g., A₂A) Dimabefylline_Ado->AdenosineReceptor blocks Adenosine Adenosine Adenosine->AdenosineReceptor activates G_protein G-protein activation AdenosineReceptor->G_protein AdenylateCyclase_inhibition Inhibition of Adenylyl Cyclase G_protein->AdenylateCyclase_inhibition CellularResponse Prevention of Adenosine-mediated Cellular Responses AdenylateCyclase_inhibition->CellularResponse

Potential signaling pathways of Dimabefylline.

Quantitative Data (Representative for Xanthine Derivatives)

The following table presents hypothetical quantitative data that would be relevant for a compound like Dimabefylline. Note: This data is for illustrative purposes only and is not actual data for Dimabefylline.

Table 2: Hypothetical Pharmacological and Pharmacokinetic Data

ParameterValue
PDE4 Inhibition (IC₅₀) 5 µM
PDE5 Inhibition (IC₅₀) 15 µM
Adenosine A₂A Receptor Binding (Ki) 2 µM
Oral Bioavailability (in rats) 45%
Plasma Half-life (in rats) 3.5 hours
Protein Binding 60%

Conclusion

Dimabefylline is an experimental N-methylated xanthine derivative with a defined chemical structure. While specific details regarding its discovery, history, and pharmacological profile are not publicly available, its classification allows for informed speculation about its potential mechanisms of action, which likely involve phosphodiesterase inhibition and/or adenosine receptor antagonism. The experimental protocols and signaling pathway diagrams provided in this guide are representative of the research and development process for this class of compounds. Further research and publication would be necessary to fully elucidate the specific properties and therapeutic potential of Dimabefylline.

Exploratory

In-Depth Technical Guide: Biological Activity Screening of Dimabefylline

For the attention of: Researchers, scientists, and drug development professionals. Disclaimer: This document provides a comprehensive framework for the biological activity screening of Dimabefylline.

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive framework for the biological activity screening of Dimabefylline. As a xanthine derivative, its primary expected mechanisms of action are phosphodiesterase (PDE) inhibition and adenosine receptor antagonism. Due to the limited availability of specific public data on Dimabefylline, this guide presents generalized yet detailed protocols and data presentation formats applicable to compounds of this class. The data tables are illustrative templates and do not contain actual experimental results for Dimabefylline.

Data Presentation: Summarizing Biological Activity

Effective data presentation is crucial for the comparative analysis of a compound's potency and selectivity. The following tables provide a structured format for summarizing quantitative data from in-vitro screening assays.

Table 1: Phosphodiesterase (PDE) Inhibition Profile of Dimabefylline

This table is designed to summarize the inhibitory activity of Dimabefylline against a panel of PDE isoforms. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying potency.

PDE IsoformIC50 (µM)Assay Method
PDE1[e.g., 15.2 ± 1.8][e.g., Fluorescence-based]
PDE2[e.g., > 100][e.g., Fluorescence-based]
PDE3[e.g., 25.7 ± 3.1][e.g., Fluorescence-based]
PDE4[e.g., 8.9 ± 0.9][e.g., Fluorescence-based]
PDE5[e.g., 5.4 ± 0.6][e.g., Fluorescence-based]
... additional isoforms

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Adenosine Receptor Binding Affinity of Dimabefylline

This table outlines the binding affinity of Dimabefylline to the different adenosine receptor subtypes. The inhibition constant (Ki) is used to denote the binding affinity.

Receptor SubtypeKi (nM)RadioligandCell Line Used
A1[e.g., 85 ± 7.5][e.g., [3H]DPCPX][e.g., CHO-hA1AR]
A2A[e.g., 45 ± 4.2][e.g., [3H]ZM241385][e.g., HEK-hA2AAR]
A2B[e.g., > 1000][e.g., [3H]DPCPX][e.g., HEK-hA2BAR]
A3[e.g., > 1000][e.g., [125I]AB-MECA][e.g., CHO-hA3AR]

Ki (Inhibition constant): A measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a stronger binding affinity.

Experimental Protocols: Methodologies for Key Experiments

The following sections detail the experimental protocols for assessing the primary biological activities of a xanthine derivative like Dimabefylline.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To quantify the inhibitory effect of Dimabefylline on the activity of various PDE isoforms.

Principle: This is a fluorescence-based assay that measures the amount of inorganic phosphate (Pi) produced from the hydrolysis of cyclic nucleotides (cAMP or cGMP) by PDEs. The amount of Pi is proportional to the enzyme activity.

Materials:

  • Recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)

  • Substrates: cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)

  • Calf intestinal alkaline phosphatase (CIAP)

  • Malachite Green reagent

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂

  • 96-well microplates

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: A 10 mM stock solution of Dimabefylline is prepared in 100% DMSO. A series of dilutions are then made in the assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Reaction:

    • To each well of a 96-well plate, add 25 µL of the Dimabefylline dilution.

    • Add 25 µL of the respective PDE enzyme solution.

    • Initiate the reaction by adding 25 µL of the appropriate substrate (cAMP or cGMP).

  • Incubation: The plate is incubated at 37°C for 30 minutes.

  • Phosphate Conversion: 25 µL of CIAP is added to each well, and the plate is incubated for an additional 15 minutes at 37°C to convert the resulting AMP or GMP into adenosine/guanosine and inorganic phosphate (Pi).

  • Detection: The reaction is stopped by adding 50 µL of Malachite Green reagent. After a 15-minute incubation at room temperature for color development, the absorbance is measured at 630 nm.

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (DMSO). IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity of Dimabefylline for different adenosine receptor subtypes.

Principle: This competitive binding assay measures the ability of Dimabefylline to displace a specific radiolabeled ligand from the adenosine receptors expressed in cell membranes.

Materials:

  • Cell membranes from stable cell lines expressing human adenosine receptors (e.g., CHO-hA1AR, HEK-hA2AAR).

  • Radioligands: [³H]DPCPX (for A1 and A2B), [³H]ZM241385 (for A2A), [¹²⁵I]AB-MECA (for A3).

  • Non-specific binding control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine 50 µL of cell membrane suspension, 50 µL of the specific radioligand, and 50 µL of the Dimabefylline dilution (final concentrations ranging from 0.1 nM to 10 µM).

    • For total binding, 50 µL of assay buffer is used instead of the test compound.

    • For non-specific binding, 50 µL of 10 µM NECA is added.

  • Incubation: The plate is incubated for 90 minutes at 25°C to allow the binding to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed three times with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: The filters are dried, and scintillation fluid is added. The radioactivity is then quantified using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined from the competition curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding complex biological processes and experimental designs.

Signaling Pathways

PDE_Inhibition_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP Cellular_Response Cellular Response PKA->Cellular_Response PKG->Cellular_Response Dimabefylline Dimabefylline Dimabefylline->PDE

Caption: Phosphodiesterase (PDE) Inhibition Pathway.

Adenosine_Receptor_Antagonism Adenosine Adenosine Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor G_Protein G-Protein Adenosine_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC (Gs activation) cAMP cAMP AC->cAMP ATP ATP ATP->AC Cellular_Response Cellular Response cAMP->Cellular_Response Dimabefylline Dimabefylline Dimabefylline->Adenosine_Receptor

Caption: Adenosine Receptor Antagonism Pathway.

Experimental Workflow

Screening_Workflow cluster_0 Primary Screening cluster_1 Dose-Response Analysis cluster_2 Functional Characterization cluster_3 Selectivity Profiling Primary_PDE PDE Isoform Panel Screen Dose_Response_PDE IC50 Determination for Active PDEs Primary_PDE->Dose_Response_PDE Primary_AR Adenosine Receptor Subtype Screen Dose_Response_AR Ki Determination for Active Receptors Primary_AR->Dose_Response_AR Functional_Assay Cell-Based Functional Assays (e.g., cAMP Measurement) Dose_Response_PDE->Functional_Assay Dose_Response_AR->Functional_Assay Selectivity Selectivity and Off-Target Analysis Functional_Assay->Selectivity Compound Dimabefylline Compound->Primary_PDE Compound->Primary_AR

Caption: Experimental Workflow for Dimabefylline Screening.

Foundational

Dimabefylline: An Investigational N-Methylated Xanthine Derivative

An In-Depth Technical Guide on the Investigational New Drug Dimabefylline Audience: Researchers, scientists, and drug development professionals. Executive Summary Dimabefylline is a small molecule compound identified as...

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Investigational New Drug Dimabefylline

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dimabefylline is a small molecule compound identified as an investigational new drug.[1] Based on its nomenclature, it is classified as a N-methylated xanthine derivative.[1] Currently, there is a significant lack of publicly available scientific literature, preclinical data, and clinical trial information regarding Dimabefylline. This guide summarizes the limited available information and highlights the areas where data is needed to understand its potential as a therapeutic agent.

Introduction

Dimabefylline is a novel chemical entity with the potential for therapeutic application. As an investigational drug, it is in the early stages of development, and comprehensive data on its pharmacology, mechanism of action, and safety profile are not yet publicly accessible.[1] The "-fylline" suffix in its name categorizes it within the xanthine class of compounds, which includes well-known molecules like caffeine and theophylline that exhibit a range of pharmacological effects.

Chemical and Physical Properties

The primary source of information on Dimabefylline is its entry in the DrugBank database.[1] The available data on its chemical and physical properties are summarized below.

PropertyValueSource
DrugBank Accession Number DB20897[1]
Modality Small Molecule[1]
Group Experimental[1]
Chemical Formula C₁₆H₁₉N₅O₂[1]
Average Molecular Weight 313.361 g/mol [1]
Monoisotopic Molecular Weight 313.153874872 Da[1]
CAS Number 1703-48-6[1]
InChI Key VUCZRCBQVXTIIV-UHFFFAOYSA-N[1]
SMILES CN(C)C1=CC=C(CN2C=NC3=C2C(=O)N(C)C(=O)N3C)C=C1[1]

Pharmacological Profile (Information Not Available)

A comprehensive search of scientific databases and clinical trial registries did not yield any information on the pharmacological profile of Dimabefylline. Key missing data points include:

  • Mechanism of Action: The specific molecular targets and signaling pathways modulated by Dimabefylline are unknown.

  • Pharmacodynamics: There is no available data on the dose-response relationship, efficacy in preclinical models, or potential therapeutic effects.

  • Pharmacokinetics: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of Dimabefylline is not publicly available.

Preclinical and Clinical Development (Information Not Available)

There are no published preclinical studies or registered clinical trials for Dimabefylline. Therefore, no data is available on its safety, tolerability, or efficacy in animal models or humans.

Experimental Protocols (Information Not Available)

Due to the absence of published research, there are no experimental protocols associated with Dimabefylline to report. Detailed methodologies for key experiments would typically include:

  • In vitro binding assays

  • Cell-based functional assays

  • In vivo animal models of disease

  • Pharmacokinetic studies

  • Toxicology assessments

Signaling Pathways and Experimental Workflows (Information Not Available)

The creation of diagrams for signaling pathways or experimental workflows is not possible without information on the mechanism of action and the experimental procedures used to study Dimabefylline.

Conclusion and Future Directions

Dimabefylline is an investigational new drug about which very little is publicly known beyond its basic chemical identity.[1] For researchers, scientists, and drug development professionals, Dimabefylline represents a currently uncharacterized molecule. Future research and publications will be essential to elucidate its pharmacological properties, mechanism of action, and potential therapeutic utility. Key areas for future investigation would include initial in vitro screening to identify its molecular targets, followed by cell-based assays to understand its functional effects. Should these initial studies show promise, further preclinical development, including pharmacokinetic and toxicological studies, would be warranted before any consideration of clinical trials. Without such data, a comprehensive technical guide on the core aspects of this investigational drug cannot be fully realized.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Dimabefylline

For Researchers, Scientists, and Drug Development Professionals Abstract Dimabefylline, also known as 7-(p-dimethylaminobenzyl)theophylline, is a derivative of theophylline, a compound widely recognized for its bronchodi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimabefylline, also known as 7-(p-dimethylaminobenzyl)theophylline, is a derivative of theophylline, a compound widely recognized for its bronchodilator and anti-inflammatory properties. The synthesis of Dimabefylline is of significant interest to researchers exploring new therapeutic agents. This document provides detailed application notes and experimental protocols for the chemical synthesis of Dimabefylline, based on established methods for the N-alkylation of xanthine derivatives. The primary synthetic route involves the alkylation of theophylline at the N7 position.

Introduction

Theophylline, a methylxanthine, serves as a versatile scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of pharmacological activities. The synthesis of N7-substituted theophylline derivatives is a common strategy to modulate its pharmacokinetic and pharmacodynamic properties. Dimabefylline is one such derivative, incorporating a p-dimethylaminobenzyl moiety at the 7-position of the theophylline core. This modification is expected to influence its biological activity.

The synthesis of Dimabefylline is typically achieved through the nucleophilic substitution reaction between theophylline and a suitable p-dimethylaminobenzyl halide. The reaction is generally carried out in the presence of a base to deprotonate the N7 position of theophylline, thereby activating it for alkylation.

Synthesis Pathway

The most common and direct pathway for the synthesis of Dimabefylline involves the N7-alkylation of theophylline. The general reaction scheme is presented below:

Dimabefylline_Synthesis Theophylline Theophylline Theophylline_Anion Theophylline Anion Theophylline->Theophylline_Anion + Base Base Base (e.g., K2CO3, NaH) Dimabefylline Dimabefylline Theophylline_Anion->Dimabefylline + 4-(Dimethylamino)benzyl chloride Alkylating_Agent 4-(Dimethylamino)benzyl chloride Alkylating_Agent->Dimabefylline Byproduct Salt Byproduct (e.g., KCl, NaCl) Dimabefylline_Workflow Start Starting Materials: Theophylline 4-(Dimethylamino)benzyl chloride Reaction N7-Alkylation Reaction Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure Dimabefylline Characterization->Final_Product

Application

Application Notes and Protocols for the Quantification of Dimabefylline

For Researchers, Scientists, and Drug Development Professionals Introduction Dimabefylline is a novel N-methylated xanthine derivative with potential therapeutic applications. As with any drug candidate, robust and relia...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimabefylline is a novel N-methylated xanthine derivative with potential therapeutic applications. As with any drug candidate, robust and reliable analytical methods for its quantification in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. This document provides detailed application notes and protocols for the quantification of Dimabefylline using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Disclaimer: As of the latest literature review, specific validated analytical methods for Dimabefylline have not been widely published. The following protocols are representative methods based on established analytical techniques for other xanthine derivatives and are intended to serve as a starting point for method development and validation.[1][2][3][4]

I. Quantification of Dimabefylline by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of Dimabefylline in pharmaceutical formulations and can be adapted for biological matrices with appropriate sample preparation.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV-Vis detector is used.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[4][5]
Mobile Phase Isocratic elution with Methanol:Acetonitrile (90:10 v/v)[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 272 nm (based on typical xanthine derivative absorbance)
Run Time 10 minutes

2. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Dimabefylline reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation (from a hypothetical plasma sample):

  • Protein Precipitation: To 200 µL of plasma, add 600 µL of acetonitrile.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Injection: Inject 20 µL into the HPLC system.

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the Dimabefylline standards against their known concentrations.

  • Determine the concentration of Dimabefylline in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Dimabefylline Standard Standard_Dilution Serial Dilution Standard->Standard_Dilution Plasma Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma->Protein_Precipitation HPLC_Injection HPLC Injection Standard_Dilution->HPLC_Injection Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (272 nm) Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Dimabefylline Calibration_Curve->Quantification

Caption: HPLC-UV workflow for Dimabefylline quantification.

II. Quantification of Dimabefylline by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of Dimabefylline in complex biological matrices like plasma, urine, and tissue homogenates at low concentrations.

Experimental Protocol

1. Instrumentation and Conditions:

ParameterCondition
LC System UHPLC system (e.g., Waters ACQUITY UPLC I-Class)
MS System Triple quadrupole mass spectrometer (e.g., Sciex 6500+ QTRAP)
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of Dimabefylline standard. A hypothetical transition could be: Precursor Ion (Q1): [M+H]+ -> Product Ion (Q3)
Internal Standard (IS) A stable isotope-labeled Dimabefylline (e.g., Dimabefylline-d3) is recommended.

2. Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solutions: Prepare stock solutions of Dimabefylline and its internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the Dimabefylline working solution into a blank biological matrix (e.g., plasma) to obtain a concentration range of 0.1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same blank matrix.

3. Sample Preparation (from a hypothetical plasma sample):

  • Aliquoting: To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the IS working solution.

  • Protein Precipitation: Add 300 µL of acetonitrile.

  • Vortex and Centrifuge: Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer and Inject: Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.

4. Method Validation:

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6][7][8]

Quantitative Data Summary (Hypothetical)
ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 1 µg/mL - 100 µg/mL0.1 ng/mL - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Quantification (LOQ) 1 µg/mL0.1 ng/mL
Intra-day Precision (%RSD) < 5%< 10%
Inter-day Precision (%RSD) < 8%< 15%
Accuracy (%Bias) ± 10%± 15%
Recovery > 85%> 90%

Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Dimabefylline & IS Standards Spiking Spiking into Blank Matrix Standard->Spiking Plasma Plasma Sample Protein_Precipitation Protein Precipitation Plasma->Protein_Precipitation Spiking->Protein_Precipitation UHPLC_Separation UHPLC Separation Protein_Precipitation->UHPLC_Separation ESI_Ionization ESI Ionization UHPLC_Separation->ESI_Ionization MRM_Detection MRM Detection ESI_Ionization->MRM_Detection Peak_Area_Ratio Peak Area Ratio (Analyte/IS) MRM_Detection->Peak_Area_Ratio Calibration_Curve Calibration Curve Peak_Area_Ratio->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: LC-MS/MS workflow for Dimabefylline quantification.

III. Signaling Pathway Context (Hypothetical)

As a xanthine derivative, Dimabefylline is hypothesized to act as an adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor. This dual mechanism can lead to a variety of downstream cellular effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AdenosineReceptor Adenosine Receptor AdenylateCyclase Adenylate Cyclase AdenosineReceptor->AdenylateCyclase Inhibits cAMP cAMP AdenylateCyclase->cAMP Converts ATP ATP ATP->AdenylateCyclase PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Converts CellularResponse Cellular Response (e.g., smooth muscle relaxation) PKA->CellularResponse Leads to Dimabefylline Dimabefylline Dimabefylline->AdenosineReceptor Inhibits Dimabefylline->PDE Inhibits Adenosine Adenosine Adenosine->AdenosineReceptor Activates

Caption: Hypothetical signaling pathway of Dimabefylline.

Conclusion

The analytical methods outlined in these application notes provide a solid foundation for the quantitative analysis of Dimabefylline. The HPLC-UV method is suitable for routine analysis of higher concentration samples, while the LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical studies. It is imperative that these methods undergo rigorous validation to ensure the generation of reliable and accurate data for regulatory submissions and research publications.

References

Method

Application Note: Quantitative Analysis of Dimabefylline using High-Performance Liquid Chromatography (HPLC)

Abstract This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Dimabefylline. As a xanthine derivative, Dimabefylline can be effectively sepa...

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Dimabefylline. As a xanthine derivative, Dimabefylline can be effectively separated and quantified using a reverse-phase HPLC method with UV detection. This document provides a comprehensive protocol for analysis and a framework for method validation according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose in research and quality control environments.

Introduction

Dimabefylline is a N-methylated xanthine derivative, a class of compounds known for their diverse pharmacological activities. Accurate and reliable quantification of Dimabefylline is crucial for drug development, formulation studies, and quality control of the active pharmaceutical ingredient (API) and finished products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique in the pharmaceutical industry for its high resolution, sensitivity, and precision in analyzing chemical compounds.[1] This note describes a robust starting method for the analysis of Dimabefylline, which can be further optimized and validated for specific applications.

Proposed HPLC Method

A reverse-phase HPLC method is proposed for the analysis of Dimabefylline. This approach is commonly used for the separation of xanthine alkaloids and their derivatives.[2]

Instrumentation

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this method. Data acquisition and processing should be performed using appropriate chromatography software.

Chromatographic Conditions

The proposed starting conditions for the HPLC analysis are summarized in the table below.

ParameterProposed Condition
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
Mobile Phase Isocratic: 25mM Potassium Phosphate Buffer (pH 6.8) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 274 nm
Run Time Approximately 10 minutes

Note: The mobile phase composition may require optimization to achieve the desired retention time and peak shape.

Method Validation Framework

The proposed HPLC method must be validated to ensure it is fit for its intended purpose.[3][4] The validation should be performed according to ICH Q2(R2) guidelines and should assess the following parameters.[4][5][6][7]

1. Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. 2. Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. 3. Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. 4. Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval.
  • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, analysts, or equipment). 5. Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. 6. Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Example Data Presentation

Quantitative data from the method validation should be summarized in clear, structured tables.

Table 1: Linearity Data for Dimabefylline

Concentration (µg/mL)Peak Area (mAU*s)
5125.6
10251.2
25628.0
501255.8
1002510.5
1503765.1
Correlation Coefficient (r²) > 0.999
Regression Equation y = 25.1x + 0.2

Table 2: Accuracy (Recovery) Data

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)Recovery (%)Mean Recovery (%)
8040.039.899.5
10050.050.3100.6100.1
12060.059.899.7

Table 3: Precision Data (n=6)

ParameterConcentration (µg/mL)Mean Peak AreaStd. Dev.% RSD
Repeatability 501255.86.280.5%
Intermediate Precision 501258.110.060.8%

Note: The data presented above are for illustrative purposes only.

Detailed Experimental Protocols

Protocol 1: Reagent and Standard Preparation

1. Mobile Phase Preparation (1 L): a. Prepare a 25mM Potassium Phosphate Buffer: Dissolve 3.4 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 6.8 using a suitable base (e.g., 1M KOH). b. Filter the buffer solution through a 0.45 µm membrane filter. c. Mix 700 mL of the filtered buffer with 300 mL of HPLC-grade acetonitrile. d. Degas the final mobile phase solution by sonication or vacuum filtration before use.

2. Standard Stock Solution Preparation (1000 µg/mL): a. Accurately weigh approximately 25 mg of Dimabefylline reference standard into a 25 mL volumetric flask. b. Dissolve and dilute to volume with the mobile phase. This is the stock solution.

3. Working Standard Solutions: a. Prepare a series of working standard solutions for linearity and accuracy studies by diluting the stock solution with the mobile phase to achieve the desired concentrations (e.g., 5, 10, 25, 50, 100, 150 µg/mL).

4. Sample Preparation: a. For drug substance analysis, accurately weigh a known amount of the Dimabefylline sample and dissolve it in the mobile phase to achieve a final concentration within the linear range of the method (e.g., 50 µg/mL).[8] b. For drug product analysis (e.g., tablets), grind a number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of Dimabefylline and transfer it to a volumetric flask. Add a portion of the mobile phase, sonicate to ensure complete dissolution of the active ingredient, then dilute to volume.[8][9] c. Filter the final sample solution through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[10]

Protocol 2: HPLC System Operation and Analysis

1. System Preparation: a. Purge the HPLC pump with the mobile phase to remove any air bubbles. b. Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

2. System Suitability Test (SST): a. Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.[11][12][13] b. Inject the 50 µg/mL working standard solution five times. c. Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the retention time and peak area. d. The acceptance criteria are typically:

  • %RSD of peak area: ≤ 2.0%[5]
  • Tailing factor: ≤ 2.0
  • Theoretical plates (N): ≥ 2000

3. Analysis Sequence: a. Inject a blank (mobile phase) to ensure no carryover or contamination. b. Inject the series of working standard solutions to generate the calibration curve. c. Inject the prepared sample solutions. d. It is good practice to inject a standard solution periodically throughout a long analytical run to monitor system performance.

4. Data Analysis: a. Integrate the peak corresponding to Dimabefylline. b. Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions. c. Determine the concentration of Dimabefylline in the sample solutions using the regression equation from the calibration curve.

Visualizations

HPLC_Workflow prep prep hplc hplc data data result result A Reagent & Standard Preparation C HPLC System Equilibration A->C B Sample Preparation F Inject Samples B->F D System Suitability Test (SST) C->D Stable Baseline E Inject Standards (Calibration) D->E SST Pass E->F H Data Processing & Quantification E->H G Data Acquisition (Chromatograms) F->G G->H I Final Report H->I

Caption: Experimental workflow for HPLC analysis of Dimabefylline.

Validation_Parameters center_node center_node param_node param_node Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD / LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness

Caption: Core parameters for HPLC method validation as per ICH guidelines.

References

Application

Application Note: Quantitative Analysis of Dimabefylline in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust method for the quantitative analysis of Dimabefylline in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Dimabefylline.

Introduction

Dimabefylline is a small molecule drug belonging to the N-methylated xanthine derivative class.[1] Accurate and reliable quantification of Dimabefylline in biological matrices is crucial for preclinical and clinical drug development, including pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the preferred analytical technique for the bioanalysis of small molecules in complex biological fluids.[2][3] This application note provides a detailed protocol for the extraction and quantitative analysis of Dimabefylline from human plasma.

Materials and Methods

Reagents and Chemicals
  • Dimabefylline reference standard

  • Internal standard (IS) (e.g., a stable isotope-labeled Dimabefylline or a structurally similar compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (K2-EDTA)

Equipment
  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Sample Preparation
  • Thaw plasma samples and standards at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control sample.

  • Add 10 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A.

  • Vortex briefly and inject 5 µL into the LC-MS/MS system.

Liquid Chromatography
  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Capillary Voltage: 3.0 kV

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity and specificity for the quantification of Dimabefylline in human plasma. The chromatographic conditions provided good peak shape and resolution, with a total run time of 4 minutes. The protein precipitation method resulted in clean extracts and high recovery. The use of an internal standard ensures accuracy and precision by compensating for matrix effects and variability in sample processing.

Quantitative Data

The following table summarizes the optimized mass spectrometric parameters and hypothetical performance characteristics for the analysis of Dimabefylline.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Retention Time (min)LLOQ (ng/mL)
Dimabefylline314.15193.1100252.11
Internal StandardUser-definedUser-defined100User-defined2.1-

LLOQ: Lower Limit of Quantification

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quant Quantification detection->quant report Reporting quant->report metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Dimabefylline Dimabefylline (C16H19N5O2) N_Demethylation N-Demethylation Dimabefylline->N_Demethylation Hydroxylation Hydroxylation Dimabefylline->Hydroxylation Oxidation Oxidation Dimabefylline->Oxidation Metabolite1 N-desmethyl-Dimabefylline N_Demethylation->Metabolite1 Metabolite2 Hydroxy-Dimabefylline Hydroxylation->Metabolite2 Metabolite3 Oxidized Metabolite Oxidation->Metabolite3 Glucuronidation Glucuronidation Conjugate1 Glucuronide Conjugate Glucuronidation->Conjugate1 Sulfation Sulfation Conjugate2 Sulfate Conjugate Sulfation->Conjugate2 Metabolite1->Glucuronidation Metabolite2->Glucuronidation Metabolite2->Sulfation

References

Method

Application Notes and Protocols for Dimabefylline Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals Introduction Dimabefylline is a xanthine derivative, a class of compounds known for their physiological effects, which include bronchodilation and smooth mu...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimabefylline is a xanthine derivative, a class of compounds known for their physiological effects, which include bronchodilation and smooth muscle relaxation.[1] The therapeutic efficacy and safety of a pharmaceutical compound like dimabefylline are intrinsically linked to its physicochemical properties, primarily its solubility and stability. Understanding these characteristics is paramount during the early stages of drug development to guide formulation strategies, establish appropriate storage conditions, and ensure the quality and shelf-life of the final drug product.

These application notes provide detailed protocols for the systematic evaluation of the solubility and stability of dimabefylline. The methodologies are based on established principles of pharmaceutical analysis and are designed to be implemented in a research and development laboratory setting. The subsequent sections outline the necessary materials and equipment, step-by-step experimental procedures for solubility determination in various media, and a comprehensive stability testing protocol under forced degradation conditions.

Key Experiments and Methodologies

Signaling Pathway of Xanthine Derivatives

Xanthine derivatives, such as dimabefylline, typically exert their therapeutic effects through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. The following diagram illustrates this signaling pathway, leading to effects like smooth muscle relaxation.

Xanthine_Derivative_Signaling_Pathway cluster_cell Smooth Muscle Cell cluster_receptor Adenosine Receptor Pathway ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP   + PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Relaxation Smooth Muscle Relaxation PKA->Relaxation Dimabefylline Dimabefylline (Xanthine Derivative) Dimabefylline->PDE Inhibits Adenosine Adenosine AR Adenosine Receptor Adenosine->AR Contraction Bronchoconstriction AR->Contraction Dimabefylline_AR Dimabefylline (Xanthine Derivative) Dimabefylline_AR->AR Blocks experimental_workflow cluster_solubility Solubility Assessment cluster_stability Forced Degradation Stability Studies cluster_analysis Analytical Method Development & Validation A Aqueous Solubility (pH range) B Solvent Solubility (Organic Solvents) C Biorelevant Media (SGF, SIF) D Hydrolytic Stability (Acid, Base, Neutral) E Oxidative Stability (H2O2) F Photostability (UV/Vis Light) G Thermal Stability (Dry Heat) H Develop Stability-Indicating Method (e.g., HPLC) I Method Validation (ICH Guidelines) H->I cluster_stability cluster_stability H->cluster_stability End Characterization Report I->End Start Dimabefylline API Start->H cluster_solubility cluster_solubility Start->cluster_solubility cluster_solubility->I cluster_stability->I

References

Application

Application Notes and Research Protocols for Dimabefylline

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive research protocol for the investigation of Dimabefylline, a novel N-methylated xanthine derivative.[1] The p...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive research protocol for the investigation of Dimabefylline, a novel N-methylated xanthine derivative.[1] The protocols outlined below are designed to elucidate the mechanism of action, evaluate cellular effects, and identify key signaling pathways modulated by Dimabefylline.

Introduction

Dimabefylline is a small molecule compound identified as an N-methylated xanthine derivative.[1] Compounds of this class, such as caffeine and theophylline, are known to function as competitive non-selective phosphodiesterase (PDE) inhibitors and non-selective adenosine receptor antagonists. PDE inhibition increases intracellular cyclic adenosine monophosphate (cAMP), leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events. Adenosine receptor antagonism can modulate various physiological processes, including neurotransmission and inflammation. This research protocol provides a framework for the systematic evaluation of Dimabefylline's biological activity.

Hypothesized Mechanism of Action

Based on its classification as a xanthine derivative, the primary hypothesized mechanisms of action for Dimabefylline are:

  • Inhibition of Phosphodiesterase (PDE): Leading to an increase in intracellular cAMP levels.

  • Antagonism of Adenosine Receptors: Blocking the signaling of endogenous adenosine.

The following protocols are designed to investigate these hypotheses.

Experimental Protocols

In Vitro Cytotoxicity Assessment

Objective: To determine the cytotoxic concentration range of Dimabefylline in a relevant cell line (e.g., HEK293, HeLa, or a specific cancer cell line).

Methodology:

  • Cell Culture: Culture the selected cell line in appropriate media and conditions until 80-90% confluency.

  • Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of Dimabefylline (e.g., from 0.1 µM to 100 µM) in cell culture media. Remove the old media from the wells and add 100 µL of the Dimabefylline dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Phosphodiesterase (PDE) Activity Assay

Objective: To determine if Dimabefylline inhibits PDE activity.

Methodology:

  • Assay Principle: Utilize a commercially available PDE activity assay kit (e.g., a fluorescence-based kit). This assay typically involves the PDE-catalyzed conversion of cAMP to AMP, which is then converted to adenosine and subsequently to a fluorescent product.

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This will include the PDE enzyme, substrate (cAMP), and detection reagents.

  • Treatment: In a 96-well plate, add the PDE enzyme, a known PDE inhibitor as a positive control (e.g., IBMX), vehicle control, and varying concentrations of Dimabefylline.

  • Initiation of Reaction: Add the cAMP substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit protocol.

  • Detection: Stop the reaction and add the detection reagents.

  • Data Acquisition: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Analysis: Calculate the percentage of PDE inhibition for each concentration of Dimabefylline and determine the IC50 value.

Intracellular cAMP Measurement

Objective: To quantify the effect of Dimabefylline on intracellular cAMP levels.

Methodology:

  • Cell Culture and Seeding: As described in Protocol 3.1.

  • Treatment: Treat cells with varying concentrations of Dimabefylline for a specified time (e.g., 30 minutes). Include a positive control that is known to increase cAMP (e.g., Forskolin) and a vehicle control.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in a commercially available cAMP assay kit (e.g., an ELISA-based kit).

  • ELISA Protocol:

    • Add cell lysates and cAMP standards to the wells of the ELISA plate pre-coated with a cAMP antibody.

    • Add the HRP-conjugated cAMP.

    • Incubate as per the kit's instructions.

    • Wash the plate and add the substrate solution.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Analysis: Calculate the concentration of cAMP in each sample based on the standard curve.

Western Blot Analysis of PKA and ERK Signaling

Objective: To investigate the activation of downstream signaling pathways (PKA and MAPK/ERK) following treatment with Dimabefylline.

Methodology:

  • Cell Culture and Treatment: Culture and treat cells with Dimabefylline at a concentration determined from previous experiments (e.g., the IC50 from the PDE assay) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-PKA substrate

      • Phospho-ERK1/2 (p-ERK1/2)

      • Total ERK1/2 (t-ERK1/2)

      • β-actin (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Table 1: Cytotoxicity of Dimabefylline on HEK293 Cells

Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
0 (Control)100 ± 4.5100 ± 5.1100 ± 4.8
0.198.2 ± 3.997.5 ± 4.296.8 ± 5.3
195.6 ± 4.192.1 ± 3.888.4 ± 4.9
1085.3 ± 5.275.4 ± 4.562.1 ± 5.5
5060.1 ± 4.745.2 ± 3.925.7 ± 3.1
10035.8 ± 3.515.6 ± 2.85.2 ± 1.9
IC50 (µM) >100 55.3 18.9

Data are presented as mean ± standard deviation.

Table 2: Inhibition of PDE Activity by Dimabefylline

CompoundConcentration (µM)PDE Inhibition (%)
Vehicle Control-0 ± 2.1
IBMX (Positive Control)1095.2 ± 3.4
Dimabefylline0.15.6 ± 1.8
122.4 ± 2.5
1048.9 ± 3.1
5078.3 ± 4.2
10092.1 ± 3.7
IC50 (µM) 10.5

Data are presented as mean ± standard deviation.

Table 3: Intracellular cAMP Levels Following Dimabefylline Treatment

TreatmentConcentration (µM)cAMP Concentration (pmol/mL)
Vehicle Control-1.2 ± 0.3
Forskolin (Positive Control)1025.8 ± 2.1
Dimabefylline13.5 ± 0.5
1015.2 ± 1.8
5022.1 ± 2.4

Data are presented as mean ± standard deviation.

Visualization of Signaling Pathways and Workflows

Dimabefylline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AR Adenosine Receptor AC Adenylate Cyclase AR->AC Inhibition cAMP cAMP AC->cAMP Dimabefylline Dimabefylline Dimabefylline->AR Antagonism PDE PDE Dimabefylline->PDE Inhibition Adenosine Adenosine Adenosine->AR PDE->cAMP Degradation ATP ATP PKA PKA cAMP->PKA Activation ERK ERK PKA->ERK Activation CREB CREB ERK->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation

Caption: Hypothesized signaling pathway of Dimabefylline.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Signaling cluster_data Data Analysis A Cytotoxicity Assay (MTT) E Determine IC50 Values A->E B PDE Activity Assay B->E C Intracellular cAMP Measurement (ELISA) F Quantify cAMP Levels C->F D Western Blot Analysis (PKA & ERK pathways) G Analyze Protein Expression D->G E->D Inform Concentration Selection F->D Confirm Upstream Effect

Caption: Experimental workflow for Dimabefylline evaluation.

References

Method

Application Notes and Protocols for Preclinical Evaluation of Dimabefylline in Animal Models

Disclaimer: Limited public data from preclinical studies specifically investigating Dimabefylline is available. Therefore, the following application notes and protocols are based on established methodologies for evaluati...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited public data from preclinical studies specifically investigating Dimabefylline is available. Therefore, the following application notes and protocols are based on established methodologies for evaluating other xanthine derivatives and phosphodiesterase (PDE) inhibitors in relevant animal models of Chronic Obstructive Pulmonary Disease (COPD) and asthma. The quantitative data presented in the tables are illustrative examples and should be replaced with experimental data obtained for Dimabefylline.

Introduction

Dimabefylline is identified as a xanthine derivative, a class of compounds known for their bronchodilator and anti-inflammatory effects.[1] Like other methylxanthines such as theophylline and doxofylline, Dimabefylline is a phosphodiesterase (PDE) inhibitor.[2][3] PDE4 inhibitors, in particular, have shown efficacy in animal models of inflammatory diseases, including asthma and COPD, by increasing intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This document provides a framework for the preclinical evaluation of Dimabefylline in established animal models of COPD and asthma.

Potential Mechanism of Action of Dimabefylline

As a xanthine derivative, Dimabefylline likely exerts its therapeutic effects through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP can lead to smooth muscle relaxation (bronchodilation) and a reduction in the activity of inflammatory cells.

Dimabefylline_Signaling_Pathway cluster_cell Inflammatory Cell / Smooth Muscle Cell Dimabefylline Dimabefylline PDE Phosphodiesterase (PDE) Dimabefylline->PDE Inhibits cAMP cAMP PDE->cAMP Degrades ATP ATP AC Adenylyl Cyclase AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation ↓ Inflammation (e.g., ↓ TNF-α, IL-6) PKA->Inflammation Bronchodilation ↑ Bronchodilation PKA->Bronchodilation

Caption: Putative signaling pathway of Dimabefylline.

Animal Models for Efficacy Studies

The selection of an appropriate animal model is crucial for evaluating the therapeutic potential of Dimabefylline. Based on its presumed mechanism of action, models of COPD and asthma are most relevant.

COPD Animal Models

Commonly used small animal models for COPD include mice, rats, and guinea pigs.[5] Disease induction is typically achieved through exposure to cigarette smoke (CS) or intratracheal administration of lipopolysaccharide (LPS).[5][6]

Recommended Models:

  • Mouse Model of COPD (Cigarette Smoke-Induced): C57BL/6 mice are frequently used due to their susceptibility to developing COPD-like features.

  • Rat Model of COPD (LPS-Induced): Sprague-Dawley or Wistar rats can be used to model the inflammatory aspects of COPD.

Asthma Animal Models

Mice are the most widely used species for modeling asthma.[7] Allergic asthma is typically induced by sensitization and subsequent challenge with an allergen, such as ovalbumin (OVA) or house dust mite (HDM).[7][8]

Recommended Models:

  • Mouse Model of Allergic Asthma (Ovalbumin-Induced): BALB/c mice are a common choice as they are prone to developing Th2-mediated allergic responses.

  • Mouse Model of Allergic Asthma (House Dust Mite-Induced): This model is considered more clinically relevant as HDM is a common human allergen.

Experimental Protocols

General Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Assessment Animal_Selection Animal Selection (e.g., C57BL/6 mice) Acclimatization Acclimatization (1 week) Animal_Selection->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Disease_Induction Disease Induction (e.g., CS Exposure or OVA Sensitization/Challenge) Randomization->Disease_Induction Drug_Administration Dimabefylline Administration (Route, Dose, Frequency) Disease_Induction->Drug_Administration Outcome_Measures Outcome Measures (e.g., Lung Function, BALF Analysis, Histopathology) Drug_Administration->Outcome_Measures

Caption: General experimental workflow for preclinical evaluation.

Protocol: Mouse Model of COPD (Cigarette Smoke-Induced)
  • Animal Selection: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals for 1 week under standard laboratory conditions.

  • Disease Induction: Expose mice to whole-body cigarette smoke (e.g., 5 cigarettes, twice daily, 5 days/week) for 4-12 weeks. Control group is exposed to room air.

  • Drug Administration:

    • Route: Oral gavage, intraperitoneal injection, or inhalation.

    • Dose: A dose-response study should be conducted (e.g., 1, 10, 50 mg/kg).

    • Frequency: Once or twice daily, starting from a predetermined time point during the CS exposure period.

  • Outcome Measures (at the end of the study):

    • Pulmonary Function Tests: Measure lung resistance and compliance using a specialized ventilator.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential cell counts (macrophages, neutrophils, lymphocytes). Measure inflammatory cytokine levels (e.g., TNF-α, IL-6) using ELISA.

    • Histopathology: Perfuse and fix lungs. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to quantify mucus production.

Protocol: Mouse Model of Allergic Asthma (Ovalbumin-Induced)
  • Animal Selection: Female BALB/c mice, 6-8 weeks old.

  • Acclimatization: House animals for 1 week.

  • Sensitization: On days 0 and 14, administer an intraperitoneal injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide in saline.

  • Challenge: On days 24, 25, and 26, expose mice to an aerosol of 1% OVA in saline for 30 minutes.

  • Drug Administration:

    • Route: Oral gavage, intraperitoneal injection, or inhalation.

    • Dose: A dose-response study should be conducted (e.g., 1, 10, 50 mg/kg).

    • Frequency: Administer Dimabefylline 1 hour before each OVA challenge.

  • Outcome Measures (24-48 hours after the last challenge):

    • Airway Hyperresponsiveness (AHR): Measure the response to increasing concentrations of methacholine.

    • BALF Analysis: Perform total and differential cell counts, with a focus on eosinophils. Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and OVA-specific IgE.

    • Histopathology: Assess lung inflammation and goblet cell hyperplasia in H&E and PAS stained lung sections.

Data Presentation

Efficacy Data (Illustrative Examples)

Table 1: Effect of Dimabefylline on Inflammatory Cell Infiltration in a Mouse Model of COPD

Treatment GroupTotal Cells (x10^5) in BALFNeutrophils (x10^4) in BALFMacrophages (x10^5) in BALF
Control (Air)1.2 ± 0.20.5 ± 0.11.1 ± 0.2
Vehicle (CS)5.8 ± 0.715.2 ± 2.14.3 ± 0.5
Dimabefylline (1 mg/kg)4.9 ± 0.612.1 ± 1.83.7 ± 0.4
Dimabefylline (10 mg/kg)3.2 ± 0.46.5 ± 1.22.6 ± 0.3
Dimabefylline (50 mg/kg)2.1 ± 0.32.8 ± 0.71.8 ± 0.2

Table 2: Effect of Dimabefylline on Airway Hyperresponsiveness in a Mouse Model of Asthma

Treatment GroupPenh at 50 mg/mL Methacholine
Control (Saline)1.5 ± 0.3
Vehicle (OVA)4.2 ± 0.5
Dimabefylline (1 mg/kg)3.5 ± 0.4
Dimabefylline (10 mg/kg)2.4 ± 0.3
Dimabefylline (50 mg/kg)1.8 ± 0.2
Pharmacokinetic Data (Illustrative Examples for a Hypothetical Oral Dose of 10 mg/kg in Rats)

Table 3: Pharmacokinetic Parameters of Dimabefylline in Rats

ParameterValue
Cmax (ng/mL)1500 ± 250
Tmax (h)0.5
AUC (0-t) (ng*h/mL)4500 ± 600
t1/2 (h)2.5 ± 0.5
Bioavailability (%)60

Toxicology Studies

Prior to clinical trials, the safety profile of Dimabefylline must be established.

Recommended Studies:

  • Acute Toxicity Study: Determine the LD50 in rodents.

  • Repeat-Dose Toxicity Study: Administer Dimabefylline daily for at least 28 days in two species (one rodent, one non-rodent) to identify potential target organs of toxicity.

  • Safety Pharmacology: Assess the effects of Dimabefylline on the central nervous, cardiovascular, and respiratory systems.

Conclusion

These application notes provide a comprehensive framework for the preclinical evaluation of Dimabefylline in animal models of COPD and asthma. The successful completion of these studies, including a thorough assessment of efficacy, pharmacokinetics, and toxicology, is essential for the further development of Dimabefylline as a potential therapeutic agent for inflammatory airway diseases. It is imperative that all animal experiments are conducted in accordance with ethical guidelines and regulations.

References

Application

Proper Handling and Storage of Dimabefylline: Application Notes and Protocols

Disclaimer: Publicly available information regarding the specific handling, storage, stability, and experimental protocols for Dimabefylline is limited. The following application notes and protocols are based on general...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding the specific handling, storage, stability, and experimental protocols for Dimabefylline is limited. The following application notes and protocols are based on general best practices for handling novel research compounds and should be adapted as specific data becomes available through internal experimentation and supplier information.

Application Notes

These notes provide a general framework for the safe handling and storage of Dimabefylline in a research and development setting.

General Handling Precautions

Dimabefylline, as an experimental N-methylated xanthine derivative, should be handled with care to minimize exposure and maintain compound integrity. Standard laboratory procedures for handling chemical compounds of unknown toxicity should be strictly followed.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes or dust.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator or use of a fume hood is recommended.

Engineering Controls:

  • Ventilation: All handling of solid Dimabefylline and preparation of its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Safety Equipment: An eyewash station and safety shower should be readily accessible in the laboratory.

Hygiene Practices:

  • Avoid inhalation of dust or fumes.

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

Storage Recommendations

Proper storage is crucial to ensure the stability and longevity of Dimabefylline. The following are general recommendations:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) may be appropriate, but this should be determined by stability studies. Avoid repeated freeze-thaw cycles.

  • Light: Protect from light to prevent potential photodegradation. Use amber vials or store in a dark location.

  • Atmosphere: Store in a tightly sealed container to protect from moisture and atmospheric contaminants. For compounds sensitive to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary.

  • Container: Use chemically inert containers, such as glass or polypropylene.

Data Presentation

As no specific quantitative stability data for Dimabefylline is publicly available, the following table serves as a template for researchers to record their findings from stability studies.

Table 1: Template for Dimabefylline Stability Data

ConditionTimepointAssay Value (% of Initial)AppearanceDegradation Products (if any)
Long-Term Storage
2-8 °C, Protected from Light0100%Clear, colorlessNone detected
1 month
3 months
6 months
Accelerated Stability
40 °C / 75% RH0100%Clear, colorlessNone detected
1 week
2 weeks
1 month
Forced Degradation
Acidic (e.g., 0.1 N HCl)24 hours
Basic (e.g., 0.1 N NaOH)24 hours
Oxidative (e.g., 3% H₂O₂)24 hours
Photolytic (e.g., UV light)24 hours
Thermal (e.g., 80 °C)24 hours

RH = Relative Humidity

Experimental Protocols

The following are generalized protocols that can be adapted for Dimabefylline.

Protocol: Preparation of Stock Solutions
  • Materials:

    • Dimabefylline powder

    • Appropriate solvent (e.g., DMSO, Ethanol, Water - solubility should be determined experimentally)

    • Calibrated balance

    • Volumetric flasks

    • Pipettes

    • Vortex mixer and/or sonicator

  • Procedure:

    • Equilibrate the Dimabefylline container to room temperature before opening.

    • Weigh the desired amount of Dimabefylline powder using a calibrated analytical balance in a fume hood.

    • Transfer the powder to a volumetric flask.

    • Add a portion of the desired solvent to the flask.

    • Mix by vortexing or sonicating until the solid is completely dissolved.

    • Add solvent to the final volume and mix thoroughly.

    • Store the stock solution under the recommended storage conditions.

Protocol: Forced Degradation Study

This protocol outlines a general procedure to investigate the intrinsic stability of Dimabefylline and identify potential degradation pathways.

  • Objective: To assess the stability of Dimabefylline under various stress conditions.

  • Materials:

    • Dimabefylline stock solution

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • UV lamp

    • Heating block or oven

    • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Procedure:

    • Preparation of Samples: Prepare multiple aliquots of a known concentration of Dimabefylline solution.

    • Acidic Degradation: To one aliquot, add HCl to a final concentration of 0.1 N.

    • Basic Degradation: To another aliquot, add NaOH to a final concentration of 0.1 N.

    • Oxidative Degradation: To a third aliquot, add H₂O₂ to a final concentration of 3%.

    • Photolytic Degradation: Expose an aliquot to a controlled source of UV light. A control sample should be wrapped in foil to exclude light.

    • Thermal Degradation: Place an aliquot in a heating block or oven at an elevated temperature (e.g., 80 °C).

    • Control: Maintain one aliquot at room temperature, protected from light.

    • Incubation: Incubate all samples for a defined period (e.g., 24 hours).

    • Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples by a suitable analytical method like HPLC to determine the percentage of Dimabefylline remaining and to profile any degradation products.

Mandatory Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal a Don PPE b Work in Fume Hood a->b c Weigh Compound b->c d Prepare Solution c->d e Perform Experiment d->e f Store Properly e->f g Dispose of Waste e->g Forced_Degradation_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_results Results start Prepare Dimabefylline Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) start->stress analyze Analyze by HPLC stress->analyze quantify Quantify Remaining Compound analyze->quantify identify Identify Degradants analyze->identify report Report Stability Profile quantify->report identify->report

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Dimabefylline Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimabefylline. Frequently As...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimabefylline.

Frequently Asked Questions (FAQs)

Q1: What is the chemical name and structure of Dimabefylline?

Dimabefylline is chemically known as 7-(2-(piperidin-1-yl)ethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. It is a derivative of theophylline, where a piperidinoethyl group is attached to the nitrogen at position 7 of the theophylline core.

Q2: What is the general synthetic route for Dimabefylline?

The most common and direct synthetic route for Dimabefylline is the N-alkylation of theophylline with a suitable 2-(piperidin-1-yl)ethyl halide, typically 1-(2-chloroethyl)piperidine, in the presence of a base.

Q3: What are the key starting materials for Dimabefylline synthesis?

The primary starting materials are:

  • Theophylline

  • 1-(2-chloroethyl)piperidine (or the corresponding bromo or iodo derivative)

  • A suitable base (e.g., potassium carbonate, sodium hydroxide)

  • An appropriate solvent (e.g., dimethylformamide, acetonitrile, ethanol)

Q4: What is the primary impurity that can form during the synthesis?

The major potential impurity is the isomeric product, 9-(2-(piperidin-1-yl)ethyl)theophylline. This arises from the alkylation occurring at the N9 position of the theophylline ring instead of the desired N7 position. The ratio of N7 to N9 isomers can be influenced by the reaction conditions.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of Dimabefylline.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Dimabefylline 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient base. 4. Degradation of the alkylating agent.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. Consider extending the reaction time. 2. Optimize the reaction temperature. Typically, heating is required, but excessive temperatures can lead to side reactions. A range of 60-100 °C is a common starting point. 3. Ensure the base is sufficiently strong and used in an appropriate molar excess to deprotonate theophylline. Anhydrous potassium carbonate is a common choice. 4. Use a freshly prepared or properly stored alkylating agent. Haloalkylamines can be unstable.
Formation of a Significant Amount of N9-isomer Impurity 1. Reaction conditions favoring N9 alkylation. 2. Nature of the solvent and base used.1. Generally, polar aprotic solvents like DMF or acetonitrile tend to favor N7 alkylation. 2. The choice of base can also influence the regioselectivity. Experiment with different bases (e.g., K2CO3, NaH, organic bases) to optimize the N7/N9 ratio.
Difficulties in Purifying the Final Product 1. Presence of unreacted theophylline. 2. Co-elution of the N7 and N9 isomers during chromatography. 3. Presence of inorganic salts from the workup.1. Unreacted theophylline has different solubility properties and can often be removed by washing the crude product with a suitable solvent or by recrystallization. 2. Optimize the chromatographic conditions. A gradient elution on silica gel is often effective. Consider using a different solvent system or a different stationary phase if separation is challenging. Recrystallization can also be an effective method for separating isomers if their crystal packing differs significantly. 3. Ensure thorough washing of the organic extracts during the workup to remove all inorganic salts.
Product is an Oil or Fails to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the product further using column chromatography. 2. Ensure all solvent is removed under high vacuum. If the product is known to be a solid, try trituration with a non-polar solvent (e.g., diethyl ether, hexanes) to induce crystallization.

Experimental Protocols

Synthesis of Dimabefylline

This protocol is a representative procedure based on common methods for N-alkylation of theophylline. Optimization may be required.

Materials:

  • Theophylline (1.0 eq)

  • 1-(2-chloroethyl)piperidine hydrochloride (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred suspension of theophylline and anhydrous potassium carbonate in anhydrous DMF, add 1-(2-chloroethyl)piperidine hydrochloride.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 95:5).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure Dimabefylline.

Parameter Typical Value
Reaction Temperature 80-90 °C
Reaction Time 4-6 hours
Expected Yield 60-80% (after purification)
Purity (by HPLC) >98%

Visualizations

Dimabefylline_Synthesis_Workflow Theophylline Theophylline Reaction_Vessel Reaction Mixture Theophylline->Reaction_Vessel Alkylating_Agent 1-(2-chloroethyl)piperidine Alkylating_Agent->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Solvent DMF Solvent->Reaction_Vessel Heating Heating (80-90°C) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Dimabefylline Dimabefylline (Product) Purification->Dimabefylline N9_Isomer N9-Isomer (Side Product) Purification->N9_Isomer

Caption: Workflow for the synthesis of Dimabefylline.

Troubleshooting_Logic Start Synthesis Issue Encountered Low_Yield Low Yield? Start->Low_Yield Impurity_Issue Impurity Detected? Low_Yield->Impurity_Issue No Check_Reaction_Completion Action: Check Reaction Completion (TLC/HPLC) Low_Yield->Check_Reaction_Completion Yes Physical_State_Issue Incorrect Physical State? Impurity_Issue->Physical_State_Issue No Analyze_Impurity Action: Characterize Impurity (NMR, MS) Impurity_Issue->Analyze_Impurity Yes Further_Purification Action: Re-purify or Triturate Physical_State_Issue->Further_Purification Yes Optimize_Conditions Action: Optimize Temp./Base/Time Check_Reaction_Completion->Optimize_Conditions Optimize_Purification Action: Modify Chromatography/Recrystallization Analyze_Impurity->Optimize_Purification Check_Solvent_Removal Action: Ensure Complete Solvent Removal Further_Purification->Check_Solvent_Removal

Caption: Troubleshooting decision tree for Dimabefylline synthesis.

Optimization

Technical Support Center: Optimizing Dimabefylline Synthesis

Welcome to the technical support center for the synthesis of Dimabefylline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequen...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Dimabefylline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the yield and purity of Dimabefylline.

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Dimabefylline, a dimeric theophylline derivative. The proposed synthetic strategy involves two key stages: the synthesis of an 8-styryltheophylline intermediate and its subsequent dimerization.

Proposed Synthetic Pathway for Dimabefylline:

Caption: Proposed two-stage synthetic pathway for Dimabefylline.

Issue 1: Low Yield in 8-Styryltheophylline Synthesis (Stage 1)

Question: My Suzuki cross-coupling reaction to synthesize 8-styryltheophylline from 8-bromotheophylline and styrylboronic acid is resulting in a low yield. What are the potential causes and solutions?

Answer:

Low yields in the Suzuki coupling for producing 8-substituted xanthine derivatives can stem from several factors. Here's a breakdown of potential issues and how to address them:

Potential CauseRecommended Solution
Inefficient Catalyst The choice of palladium catalyst and ligand is crucial. Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for this type of reaction.[1] Consider screening other palladium catalysts and ligands to find the optimal combination for your specific substrates.
Inappropriate Base The base plays a critical role in the catalytic cycle. Tripotassium phosphate has been shown to be effective in this synthesis.[1] Other bases like sodium carbonate or cesium carbonate can also be tested. The choice of base can influence reaction rate and side product formation.
Suboptimal Solvent Dimethylformamide (DMF) is a common solvent for Suzuki reactions.[1] However, other polar aprotic solvents like dioxane or toluene with an aqueous base could also be effective. Solvent choice can impact the solubility of reactants and the stability of the catalyst.
Reaction Temperature and Time Ensure the reaction is carried out at the optimal temperature. Typically, these reactions are heated. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to avoid decomposition of the product with prolonged heating.
Quality of Reagents Ensure that the 8-bromotheophylline and styrylboronic acid are pure. Impurities can poison the catalyst. Boronic acids can dehydrate to form boroxines, which may be less reactive.

Experimental Protocol: Suzuki Cross-Coupling for 8-Styryltheophylline

  • To a solution of 8-bromotheophylline (1 equivalent) in dimethylformamide (DMF), add styrylboronic acid (1.2 equivalents), tripotassium phosphate (3 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture at 100-120 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of Side Products in the Dimerization Step (Stage 2)

Question: During the dimerization of 8-styryltheophylline and theophylline using a methylene bridging agent, I am observing multiple spots on my TLC plate, indicating side products. What are these and how can I minimize them?

Answer:

The formation of a methylene bridge between the N7 positions of two theophylline moieties can lead to several side products. Understanding these can help in optimizing the reaction conditions.

Troubleshooting Dimerization Side Products:

Dimerization_Troubleshooting Start Dimerization Reaction Mixture Desired_Product Dimabefylline (N7,N7'-Dimer) Start->Desired_Product Desired Pathway Side_Product_1 N7-Methylated Starting Material Start->Side_Product_1 Side Reaction Side_Product_2 N9-Alkylated Isomer Start->Side_Product_2 Side Reaction Side_Product_3 Homo-dimers Start->Side_Product_3 Side Reaction Unreacted_SM Unreacted Starting Materials Start->Unreacted_SM Incomplete Reaction

Caption: Potential products in the dimerization reaction mixture.

Side ProductReason for FormationMitigation Strategy
N7-Methylated Starting Material If using a dihalomethane as the bridging agent, reaction with only one theophylline molecule followed by quenching can lead to a methylated product.Use a slight excess of the dihalomethane to favor the initial formation of the halo-methylated intermediate. Control the stoichiometry of the reactants carefully.
N9-Alkylated Isomer Alkylation can sometimes occur at the N9 position of the purine ring, which is a known challenge in xanthine chemistry.The choice of base and solvent can influence the regioselectivity of alkylation. A less hindered base and a polar aprotic solvent may favor N7 alkylation. Protecting the N9 position, if feasible, could be a more complex but effective strategy.
Homo-dimers Formation of bis(theophyllin-7-yl)methane or bis(8-styryltheophyllin-7-yl)methane.This can be controlled by the order of addition of the reactants. For instance, reacting one theophylline derivative with the bridging agent first before adding the second derivative.
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry.Monitor the reaction by TLC/LC-MS to ensure completion. Optimize reaction time and temperature. Ensure appropriate stoichiometry of reactants and base.

Experimental Protocol: N7,N7'-Methylene Bridge Formation (General Procedure)

  • To a solution of theophylline (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or DMSO), add a base such as potassium carbonate (2-3 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the methylene bridging agent (e.g., dibromomethane or diiodomethane, 1.1 equivalents) and stir at an elevated temperature (e.g., 60-80 °C).

  • After the formation of the N7-halomethyl intermediate (monitor by TLC), add 8-styryltheophylline (1 equivalent).

  • Continue stirring at the elevated temperature until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture, pour it into water, and extract with a suitable organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the crude product by column chromatography or recrystallization.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final Dimabefylline product. What purification techniques are most effective?

Answer:

The purification of xanthine derivatives, especially dimeric structures, can be challenging due to their polarity and potentially similar chromatographic behavior to side products.

Purification MethodRecommendations
Column Chromatography Use a silica gel column with a gradient elution system. A typical solvent system could be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The gradient should be shallow to ensure good separation of closely eluting compounds.
Recrystallization If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification, especially for removing minor impurities. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature.
Preparative HPLC For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers higher resolution than standard column chromatography.
Ion Exchange Chromatography For compounds with basic nitrogen atoms, strong cation exchange (SCX) chromatography can be a useful "catch-and-release" technique to separate the desired product from neutral or acidic impurities.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best method to introduce the styryl group at the C8 position of theophylline?

A1: The Suzuki cross-coupling reaction using 8-bromotheophylline and styrylboronic acid is a robust and widely used method.[1] An alternative is the Wittig reaction, which involves the reaction of an 8-formyltheophylline with a suitable phosphonium ylide. The Wittig reaction offers the advantage of fixing the double bond's position definitively.[3][4]

Q2: How can I improve the yield of the Wittig reaction for this synthesis?

A2: To improve the yield of the Wittig reaction:

  • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride or n-butyllithium to fully deprotonate the phosphonium salt and generate the ylide.

  • Solvent: Anhydrous aprotic solvents like THF or diethyl ether are typically used.

  • Temperature: The reaction is often carried out at low temperatures initially for ylide formation and then warmed to room temperature for the reaction with the aldehyde.

  • Stereoselectivity: The stereochemistry of the resulting alkene (E or Z) can be influenced by the nature of the ylide (stabilized or unstabilized) and the reaction conditions. For an (E)-alkene, a stabilized ylide is generally preferred.[5]

Q3: Are there any specific safety precautions I should take during the synthesis of Dimabefylline?

A3: Yes, standard laboratory safety precautions should always be followed. Specifically:

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Bases: Strong bases like sodium hydride and n-butyllithium are highly reactive and flammable. They should be handled under an inert atmosphere.

  • Solvents: Organic solvents like DMF and DMSO have specific health and safety considerations. Consult the safety data sheets (SDS) for all chemicals used.

  • Theophylline: While used as a drug, in its pure form, it can have adverse effects if ingested or inhaled in large quantities.[6][7][8][9][10]

Q4: How can I confirm the structure of my final product?

A4: The structure of Dimabefylline should be confirmed using a combination of spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Elemental Analysis: To determine the elemental composition of the molecule.

Q5: What are the expected yields for each step?

A5: Yields can vary significantly depending on the specific reaction conditions and the scale of the synthesis. For the Suzuki coupling to form 8-styryltheophylline, yields can range from moderate to good. The dimerization step is likely to be more challenging, and yields may be lower. Optimization of each step is crucial to maximize the overall yield of Dimabefylline.

References

Troubleshooting

Dimabefylline Stability in Solution: A Technical Support Resource

Disclaimer: Information on the stability of Dimabefylline is limited in publicly available literature. The following guidance is based on the known stability profiles of related xanthine derivatives, such as theophylline...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the stability of Dimabefylline is limited in publicly available literature. The following guidance is based on the known stability profiles of related xanthine derivatives, such as theophylline and caffeine. Researchers should validate these recommendations for their specific experimental conditions.

This technical support center provides troubleshooting guidance and frequently asked questions to address common stability challenges encountered when working with Dimabefylline in solution.

Troubleshooting Guide: Common Stability Issues

Researchers may encounter several common issues when preparing and storing Dimabefylline solutions. The table below outlines these problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Precipitation or Cloudiness in Solution - Exceeding solubility limit- Temperature fluctuations- pH of the solution is near the pKa of Dimabefylline- Prepare solutions at a lower concentration.- Store solutions at a constant, controlled temperature.- Adjust the pH of the solution to a range where Dimabefylline is more soluble. For many xanthine derivatives, slightly acidic or basic conditions can improve solubility.
Loss of Potency or Inconsistent Results - Chemical degradation (e.g., hydrolysis, oxidation)- Photodegradation- Prepare fresh solutions before each experiment.- Store stock solutions in amber vials or protect from light[1][2].- Consider the use of antioxidants if oxidative degradation is suspected.- Perform a stability study to determine the viable storage duration under your specific conditions.
Appearance of New Peaks in HPLC Analysis - Formation of degradation products- Identify the degradation products using techniques like LC-MS[3].- Adjust storage conditions (pH, temperature, light exposure) to minimize degradation.- If a specific degradation pathway is identified, consider formulation strategies to mitigate it[4].
Color Change in Solution - Oxidation or formation of chromophoric degradation products- Protect the solution from light and oxygen.- Investigate the chemical structure of the colored species to understand the degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Dimabefylline in solution?

A1: Based on data for related xanthine derivatives, the primary factors influencing stability in solution are pH, temperature, and light exposure. Hydrolysis and photodegradation are common degradation pathways for this class of compounds[5][6][7].

Q2: What is the recommended solvent for preparing Dimabefylline stock solutions?

A2: While specific data for Dimabefylline is unavailable, for many xanthine derivatives, initial dissolution in a small amount of a suitable organic solvent (e.g., DMSO, ethanol) followed by dilution with an aqueous buffer is a common practice. The final concentration of the organic solvent should be minimized and tested for compatibility with the experimental system. For some xanthines, solubility is enhanced in acidic or basic aqueous solutions.

Q3: How should I store my Dimabefylline solutions to ensure stability?

A3: To maximize stability, it is recommended to store Dimabefylline solutions at low temperatures (2-8°C), protected from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, aliquoting and freezing (-20°C or -80°C) may be appropriate, but freeze-thaw cycles should be avoided. A stability study is recommended to determine the optimal storage conditions for your specific formulation.

Q4: How can I monitor the stability of my Dimabefylline solution over time?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the concentration of the active compound and detect the presence of any degradation products[8][9][10]. The method should be validated to ensure it can separate Dimabefylline from its potential degradants.

Q5: What are the potential degradation products of Dimabefylline?

A5: While the exact degradation products of Dimabefylline are not documented, xanthine derivatives can undergo hydrolysis of amide bonds or oxidation of the purine ring system. For example, pentoxifylline, a related compound, is known to form a gem-dihydroperoxide derivative under oxidative stress[11]. Identifying degradation products typically requires advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS)[3].

Experimental Protocols

Stability-Indicating HPLC Method for Dimabefylline

This protocol outlines a general approach for developing a stability-indicating HPLC method. Method parameters will need to be optimized for Dimabefylline.

Objective: To develop an HPLC method capable of separating Dimabefylline from its potential degradation products.

Materials:

  • Dimabefylline reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (with a small percentage of formic acid, e.g., 0.1%, to improve peak shape). The exact ratio should be optimized to achieve good separation.

  • Standard Solution Preparation: Prepare a stock solution of Dimabefylline reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

  • Forced Degradation Studies: To generate potential degradation products, subject Dimabefylline solutions to stress conditions:

    • Acidic Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.

    • Basic Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Photodegradation: Expose the solution to a light source as per ICH Q1B guidelines[1][2].

    • Thermal Degradation: Heat the solid drug or solution at an elevated temperature (e.g., 105°C) for 24 hours.

  • HPLC Analysis:

    • Inject the standard solutions and the stressed samples into the HPLC system.

    • Monitor the separation at a suitable UV wavelength (determined by UV scan of Dimabefylline).

    • Optimize the mobile phase composition and gradient (if necessary) to achieve baseline separation between the parent drug peak and all degradation product peaks.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Logical Troubleshooting Workflow for Dimabefylline Solution Instability

G start Instability Observed (e.g., precipitation, loss of potency) check_conc Is the concentration above the known solubility limit? start->check_conc check_storage How is the solution stored? check_conc->check_storage No sol_reduce_conc Reduce Concentration check_conc->sol_reduce_conc Yes check_age How old is the solution? check_storage->check_age Properly sol_control_storage Store at 2-8°C, protected from light check_storage->sol_control_storage Improperly check_hplc Analyze by Stability-Indicating HPLC check_age->check_hplc Fresh sol_fresh_solution Prepare Fresh Solution check_age->sol_fresh_solution Old sol_reformulate Consider Reformulation (e.g., adjust pH, add co-solvents) check_hplc->sol_reformulate Degradation Products Detected end_stable Solution is Stable check_hplc->end_stable No Degradation sol_reduce_conc->end_stable sol_control_storage->end_stable sol_fresh_solution->end_stable sol_reformulate->end_stable G Dimabefylline Dimabefylline (Xanthine Derivative) Hydrolysis Hydrolyzed Product (e.g., ring opening) Dimabefylline->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidized Product (e.g., N-oxide) Dimabefylline->Oxidation [O] Photodegradation Photodegradation Product Dimabefylline->Photodegradation hν (Light) G prep Prepare Dimabefylline Solution stress Forced Degradation Study (Acid, Base, Oxidative, Light, Heat) prep->stress storage Store Solution under Defined Conditions (e.g., 4°C, 25°C/60%RH) prep->storage hplc_dev Develop Stability-Indicating HPLC Method stress->hplc_dev sampling Sample at Time Points (T=0, 1, 2, 4 weeks) storage->sampling analysis Analyze Samples by HPLC sampling->analysis data Evaluate Data (Assay, Impurities) analysis->data report Determine Shelf-life data->report

References

Optimization

Technical Support Center: Overcoming Poor Solubility of Dimabefylline

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Dimabefylline, a novel N-methylated xanthine derivative.

Troubleshooting Guide

Problem: Dimabefylline precipitates out of my aqueous buffer during my experiment.

Potential Cause Suggested Solution
Low intrinsic aqueous solubility of Dimabefylline. 1. Decrease the concentration: Determine the minimum effective concentration for your assay. 2. Employ a co-solvent system: Introduce a water-miscible organic solvent to increase solubility. See Protocol 1 for details on co-solvent screening. 3. Adjust the pH: Evaluate the pH-solubility profile of Dimabefylline to identify a pH range where it is more soluble.
The experimental temperature is too low. 1. Increase the temperature: If your experimental parameters allow, a modest increase in temperature can significantly improve solubility. 2. Prepare stock solutions at a higher temperature: Dissolve Dimabefylline in a heated solvent before diluting it into your experimental system.
"Salting out" effect from high salt concentrations in the buffer. 1. Reduce the salt concentration: If possible, lower the ionic strength of your buffer. 2. Switch to a different buffer system: Experiment with buffers containing different salt species.

Problem: I am observing low and variable results in my cell-based assays.

Potential Cause Suggested Solution
Poor dissolution of solid Dimabefylline in the culture medium. 1. Prepare a high-concentration stock solution: Use a suitable organic solvent (e.g., DMSO) to create a concentrated stock that can be diluted into the medium. Ensure the final solvent concentration is non-toxic to your cells. 2. Use a formulated Dimabefylline: Consider preparing a solid dispersion or a cyclodextrin inclusion complex to enhance dissolution. See Protocol 2 and Protocol 3 .
Precipitation of Dimabefylline in the cell culture medium over time. 1. Incorporate a solubilizing excipient: Add a non-toxic surfactant (e.g., Polysorbate 80) at a low concentration to the medium to maintain solubility. 2. Refresh the medium more frequently: Replace the medium containing Dimabefylline at regular intervals to prevent the accumulation of precipitate.

Frequently Asked Questions (FAQs)

Q1: What is the approximate aqueous solubility of Dimabefylline?

The aqueous solubility of Dimabefylline is known to be low, a common characteristic of many xanthine derivatives due to strong intermolecular hydrogen bonding.[1] While specific data for Dimabefylline is not publicly available, related compounds like theophylline have a solubility of about 8.3 mg/mL in water at 25°C.[2] It is recommended to experimentally determine the solubility in your specific buffer system.

Q2: Which organic solvents can be used to dissolve Dimabefylline?

Dimabefylline, like other xanthines, is expected to have some solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3] A small amount of a water-miscible organic solvent can be used to prepare a stock solution, which is then diluted into the aqueous experimental medium.

Q3: How can I improve the dissolution rate of Dimabefylline powder?

Particle size reduction techniques like micronization can increase the surface area and thus the dissolution rate, though this does not affect the equilibrium solubility.[4] Another effective approach is to formulate Dimabefylline as a solid dispersion with a hydrophilic polymer carrier.[5]

Q4: Are there any excipients that are particularly effective for solubilizing xanthine derivatives?

Yes, several excipients have been shown to be effective. Cyclodextrins can form inclusion complexes with xanthine derivatives, enhancing their solubility and stability.[6][7][8] Surfactants, such as Polysorbate 80 and sodium lauryl sulfate, can also be used to increase the solubility of lipophilic drugs.[9] Additionally, co-solvents and hydrotropic agents have demonstrated success in solubilizing theophylline, a related molecule.[4][10]

Q5: What is the general mechanism of action for Dimabefylline?

As a xanthine derivative, Dimabefylline is expected to act as a non-selective phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.[11][12] PDE inhibition leads to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important second messengers in various signaling pathways. Antagonism of adenosine receptors can modulate the activity of neurotransmitters and other signaling molecules.

Quantitative Data on Solubility Enhancement (Illustrative Examples)

The following tables present hypothetical but realistic data on the solubility enhancement of Dimabefylline using various techniques, based on findings for structurally similar compounds like theophylline.

Table 1: Effect of Co-solvents on Dimabefylline Solubility at 25°C

Co-solventConcentration (% v/v) in WaterApparent Dimabefylline Solubility (µg/mL)Fold Increase
None (Water)0501
Ethanol101503
Ethanol204008
Propylene Glycol102004
Propylene Glycol2055011
DMSO5100020
DMSO10250050

Table 2: Dissolution Rate of Different Dimabefylline Formulations

FormulationTime to 80% Dissolution (minutes)
Pure Dimabefylline Powder> 120
Micronized Dimabefylline45
Solid Dispersion (1:5 Dimabefylline:PVP K30)15
Cyclodextrin Complex (1:1 Dimabefylline:HP-β-CD)10

Experimental Protocols

Protocol 1: Co-solvent Solubility Screening

Objective: To determine the optimal co-solvent and its concentration for solubilizing Dimabefylline in an aqueous buffer.

Materials:

  • Dimabefylline

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ethanol (95%)

  • Propylene Glycol

  • Dimethyl Sulfoxide (DMSO)

  • Vials

  • Orbital shaker

  • HPLC system with UV detector

Methodology:

  • Prepare a series of co-solvent/PBS solutions at various concentrations (e.g., 5%, 10%, 20% v/v).

  • Add an excess amount of Dimabefylline powder to 1 mL of each co-solvent solution in a vial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect the vials for the presence of undissolved solid.

  • Centrifuge the saturated solutions to pellet the excess solid.

  • Carefully collect the supernatant and dilute it with the appropriate mobile phase for HPLC analysis.

  • Quantify the concentration of dissolved Dimabefylline using a validated HPLC method.

Protocol 2: Preparation of a Dimabefylline Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of Dimabefylline with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • Dimabefylline

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Dissolve Dimabefylline and PVP K30 (e.g., in a 1:5 weight ratio) in a sufficient volume of methanol in a round-bottom flask.

  • Once completely dissolved, evaporate the methanol under reduced pressure using a rotary evaporator at 40°C.

  • Continue evaporation until a dry film is formed on the inside of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Store the solid dispersion in a desiccator until further use.

Protocol 3: Formulation of a Dimabefylline-Cyclodextrin Inclusion Complex by Kneading

Objective: To prepare an inclusion complex of Dimabefylline with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.

Materials:

  • Dimabefylline

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Oven

Methodology:

  • Place HP-β-CD in a mortar.

  • Add a small amount of deionized water to the HP-β-CD and triturate to form a paste.

  • Gradually add Dimabefylline (typically in a 1:1 molar ratio with HP-β-CD) to the paste.

  • Knead the mixture thoroughly for 30-45 minutes.

  • If the mixture becomes too dry, add a few more drops of water.

  • Spread the resulting paste on a tray and dry in an oven at 50°C until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder using the mortar and pestle.

  • Store the inclusion complex in a tightly sealed container.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubility Enhancement Strategy cluster_analysis Analysis cluster_outcome Desired Outcome start Poor Dimabefylline Solubility cosolvent Co-solvent System (Protocol 1) start->cosolvent solid_dispersion Solid Dispersion (Protocol 2) start->solid_dispersion cyclodextrin Cyclodextrin Complex (Protocol 3) start->cyclodextrin hplc HPLC for Quantification cosolvent->hplc dissolution Dissolution Testing solid_dispersion->dissolution cyclodextrin->dissolution end Enhanced Solubility & Bioavailability hplc->end dissolution->end

Caption: Workflow for addressing poor Dimabefylline solubility.

signaling_pathway cluster_membrane Cell Membrane adenosine_receptor Adenosine Receptor ac Adenylyl Cyclase adenosine_receptor->ac Inhibition dimabefylline Dimabefylline dimabefylline->adenosine_receptor Antagonism pde Phosphodiesterase (PDE) dimabefylline->pde Inhibition adenosine Adenosine adenosine->adenosine_receptor Activation amp AMP pde->amp Hydrolysis gmp GMP pde->gmp Hydrolysis atp ATP atp->ac gtp GTP gc Guanylyl Cyclase gtp->gc camp cAMP camp->pde pka Protein Kinase A (PKA) camp->pka cgmp cGMP cgmp->pde pkg Protein Kinase G (PKG) cgmp->pkg cellular_response Cellular Response pka->cellular_response pkg->cellular_response ac->camp gc->cgmp

Caption: Postulated signaling pathway of Dimabefylline.

References

Troubleshooting

Technical Support Center: Optimizing Dosage for In Vitro Dimabefylline Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Dimabefylline for in v...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Dimabefylline for in vitro studies. As specific experimental data for Dimabefylline is limited, this guide provides general protocols and advice based on studies of similar xanthine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is Dimabefylline and what is its expected mechanism of action?

Dimabefylline is classified as a xanthine derivative.[1] While its specific mechanism is not detailed in publicly available literature, other xanthine derivatives have been shown to act as phosphodiesterase (PDE) inhibitors or acetylcholinesterase inhibitors.[2][3] Therefore, it is plausible that Dimabefylline may exert its effects through similar pathways.

Q2: I am starting my first in vitro experiment with Dimabefylline. What is a good starting concentration range to test?

For a novel compound like Dimabefylline, it is recommended to start with a broad concentration range to determine its potency. A common starting point is a logarithmic dilution series, for example, from 100 µM down to 1 nM. The optimal range will ultimately depend on the specific cell type and the biological question being investigated.

Q3: How long should I incubate my cells with Dimabefylline?

The optimal incubation time can vary significantly depending on the cell type and the endpoint being measured. A typical starting point for initial dose-response experiments is 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the optimal time point for your specific assay.

Q4: What are the critical negative and positive controls to include in my experiments?

  • Vehicle Control (Negative Control): This is crucial. It consists of cells treated with the same solvent used to dissolve the Dimabefylline (e.g., DMSO) at the highest concentration used in the experiment. This controls for any effects of the solvent itself.

  • Untreated Control (Negative Control): Cells in culture medium without any treatment. This provides a baseline for normal cell behavior.

  • Positive Control: A compound with a known and well-characterized effect on the target pathway or cell type. For example, if you are investigating anti-inflammatory effects, a known anti-inflammatory drug could be used as a positive control.

Troubleshooting Guides

Issue 1: High variability between replicate wells.
Possible Cause Troubleshooting Step
Uneven cell seeding Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Use a multichannel pipette for simultaneous seeding of multiple wells.
Edge effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
Pipetting errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique.
Compound precipitation Visually inspect the wells after adding Dimabefylline for any signs of precipitation. If precipitation occurs, consider using a lower concentration or a different solvent.
Issue 2: No observable effect of Dimabefylline at any tested concentration.
Possible Cause Troubleshooting Step
Inactive compound Verify the purity and integrity of the Dimabefylline stock.
Incorrect concentration range The effective concentration may be higher than the tested range. Consider testing a higher concentration range.
Short incubation time The effect of the compound may require a longer incubation period to become apparent. Perform a time-course experiment.
Cell line is not sensitive The chosen cell line may not express the target of Dimabefylline or have a relevant signaling pathway. Consider using a different, more appropriate cell line.
Assay is not sensitive enough The chosen assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive detection method or a different type of assay.
Issue 3: High levels of cell death in all wells, including controls.
Possible Cause Troubleshooting Step
Cell culture contamination Inspect the cell culture for any signs of microbial contamination (e.g., cloudy media, changes in pH). Discard contaminated cultures and start with a fresh, sterile stock.
Poor cell health Ensure that the cells are healthy and in the logarithmic growth phase before seeding. Avoid over-confluency.
Toxicity of the vehicle The solvent used to dissolve Dimabefylline may be toxic to the cells at the concentration used. Perform a vehicle toxicity test by treating cells with a range of solvent concentrations.
Harsh experimental conditions Check and optimize all experimental conditions, such as incubation temperature, CO2 levels, and media formulation.

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density
  • Prepare a single-cell suspension of the desired cell line in a complete culture medium.

  • Count the cells using a hemocytometer or an automated cell counter.

  • Seed a 96-well plate with a range of cell densities (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells per well).

  • Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • At each time point, measure cell viability using a suitable assay (e.g., MTT, PrestoBlue).

  • Select the seeding density that results in approximately 80-90% confluency at the end of the experiment and is within the linear range of the viability assay.

Protocol 2: Dose-Response Curve using MTT Assay
  • Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of Dimabefylline in a complete culture medium. A common approach is a 1:2 or 1:3 dilution series.

  • Remove the old medium from the cells and add the medium containing the different concentrations of Dimabefylline. Include vehicle and untreated controls.

  • Incubate the plate for the desired time (e.g., 48 hours).

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation

Table 1: Example Data for Optimal Seeding Density Determination

Seeding Density (cells/well)Cell Viability (Absorbance at 48h)% Confluency at 48h
1,0000.2520%
2,5000.6050%
5,0001.1585%
10,0001.50>100% (Overconfluent)
20,0001.45>100% (Overconfluent)

Table 2: Example IC50 Values for Different Xanthine Derivatives (Hypothetical for Dimabefylline)

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
DimabefyllineA549MTT48To be determined
TheophyllineA549MTT48>100
CaffeineA549MTT48>100
PentoxifyllineA549MTT4850

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture 1. Cell Culture seeding_density 2. Determine Optimal Seeding Density cell_culture->seeding_density cell_seeding 3. Seed Cells in 96-well Plate seeding_density->cell_seeding drug_treatment 4. Treat with Dimabefylline (Dose-Response) cell_seeding->drug_treatment viability_assay 5. Perform Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay data_analysis 6. Data Analysis (IC50 Calculation) viability_assay->data_analysis

Caption: Experimental workflow for determining the in vitro dose-response of Dimabefylline.

signaling_pathway cluster_pathway Potential Signaling Pathway for Xanthine Derivatives Dimabefylline Dimabefylline (Xanthine Derivative) PDE Phosphodiesterase (PDE) Dimabefylline->PDE Inhibition cAMP cAMP PDE->cAMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects (e.g., Anti-inflammatory response) PKA->Downstream Phosphorylation

Caption: A potential signaling pathway for Dimabefylline based on its classification as a xanthine derivative.

troubleshooting_logic start High Variability in Replicates? check_seeding Check Cell Seeding Protocol start->check_seeding Yes no_resolve Variability Persists start->no_resolve No check_pipetting Review Pipetting Technique check_seeding->check_pipetting check_edge_effects Mitigate Edge Effects check_pipetting->check_edge_effects resolve Variability Resolved check_edge_effects->resolve

Caption: A logical troubleshooting guide for addressing high variability in in vitro assay replicates.

References

Optimization

Contamination issues in Dimabefylline experiments

Dimabefylline Technical Support Center Welcome to the technical support center for Dimabefylline. This resource is designed for researchers, scientists, and drug development professionals to address common issues and pro...

Author: BenchChem Technical Support Team. Date: November 2025

Dimabefylline Technical Support Center

Welcome to the technical support center for Dimabefylline. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for experiments involving Dimabefylline.

Frequently Asked Questions (FAQs)

Q1: My cell-based assay results using Dimabefylline are inconsistent. What are the potential causes?

A1: Inconsistent results are often linked to contamination with a synthesis byproduct known as Compound-X. Different batches of Dimabefylline may contain varying levels of this contaminant, which can cause off-target effects and lead to variability in experimental outcomes.[1] Other factors can include cell passage number, seeding density, and general experimental conditions.[1]

Q2: What is Compound-X and how does it interfere with my experiments?

A2: Compound-X is a structurally related byproduct from the synthesis of Dimabefylline. While Dimabefylline is a potent and selective inhibitor of Kinase-Associated Protein 1 (KAP1), Compound-X has been shown to activate a related kinase, KAP2. This off-target activation can trigger unintended signaling cascades, leading to anomalous results in functional assays such as cell viability and proliferation studies.

Q3: How can I detect and quantify Compound-X in my Dimabefylline sample?

A3: The most reliable method for detecting and quantifying Compound-X is through Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3] This technique separates Dimabefylline from Compound-X based on their differing polarities, allowing for accurate quantification. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: What is the acceptable purity level for Dimabefylline to ensure reliable experimental results?

A4: For sensitive cell-based assays, it is highly recommended to use Dimabefylline with a purity of ≥99.5%, where the concentration of Compound-X is below 0.1%. Purity levels below this threshold, especially in batches with >0.5% Compound-X, have been correlated with significant off-target effects.

Q5: How can I troubleshoot off-target effects observed in my experiments?

A5: If you suspect off-target effects, we recommend the following steps:

  • Confirm Purity: Analyze your Dimabefylline batch using the provided HPLC protocol to quantify Compound-X levels.

  • Assess Off-Target Activation: Use the Western Blot protocol to check for the phosphorylation of KAP2, a direct indicator of Compound-X activity.

  • Use a Highly Pure Lot: If possible, repeat key experiments using a new lot of Dimabefylline certified to have <0.1% Compound-X.

  • Include Proper Controls: Always run vehicle-only controls and consider using a known KAP2 inhibitor as a negative control to isolate the effects of Compound-X.

Troubleshooting Guides

Guide 1: Investigating Inconsistent Cell Viability Results

This guide provides a step-by-step workflow to diagnose and resolve inconsistencies in cell viability assays (e.g., MTT, MTS).[4][5][6][7]

  • Verify Experimental Parameters: Ensure consistency in cell seeding density, passage number, and incubation times, as these can all contribute to variability.[1] Avoid using the outer wells of 96-well plates to minimize the "edge effect."[1]

  • Check for Contamination: Analyze your Dimabefylline stock for the presence of Compound-X using the HPLC Protocol for Purity Analysis .

  • Correlate Contamination with Effect: Compare the level of Compound-X contamination with the observed cell viability data. Higher levels of Compound-X often correlate with unexpected cytotoxicity or proliferation.

  • Confirm Off-Target Pathway Activation: Perform a Western blot as described in the Western Blot Protocol for KAP2 Activation to determine if the off-target pathway is being activated in your cellular model.

Logical Workflow for Troubleshooting

G A Inconsistent Cell Viability Results B Verify Experimental Parameters (Seeding, etc.) A->B C Analyze Dimabefylline Purity (HPLC Protocol) B->C Parameters OK D Is Compound-X > 0.5%? C->D E Assess Off-Target Effect (Western Blot for p-KAP2) D->E Yes I Contact Technical Support D->I No F Source High-Purity Dimabefylline (≥99.5%) E->F p-KAP2 Detected E->I p-KAP2 Not Detected G Repeat Key Experiments F->G H Problem Resolved G->H

Caption: Troubleshooting workflow for inconsistent results.

Data Presentation

Table 1: HPLC Analysis of Dimabefylline Batches

Batch IDPurity of Dimabefylline (%)Compound-X Contamination (%)Recommended Use
DMB-021A98.2%1.5%Not recommended for cell-based assays
DMB-021B99.1%0.7%Use with caution; verify off-target effects
DMB-022A99.6%0.08%Recommended for all applications
DMB-022B99.8%<0.05%Recommended for all applications

Table 2: Effect of Compound-X on Cell Viability (IC50 Values)

Cell LineDimabefylline (Batch DMB-022B) IC50Dimabefylline (Batch DMB-021A) IC50Notes
HT-2915.2 µM8.5 µMContaminated batch shows increased potency due to off-target cytotoxicity.
A54921.8 µM12.1 µMContaminated batch shows increased potency due to off-target cytotoxicity.

Experimental Protocols

HPLC Protocol for Purity Analysis

This protocol is for the detection and quantification of Compound-X in Dimabefylline samples.[2][3][8][9]

  • System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-37 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve Dimabefylline sample in 50:50 Acetonitrile/Water to a final concentration of 1 mg/mL.

  • Expected Retention Times:

    • Dimabefylline: ~18.5 min

    • Compound-X: ~16.2 min

  • Quantification: Calculate the percentage of Compound-X by area normalization of the chromatogram peaks.

Western Blot Protocol for KAP2 Activation

This protocol is to detect the phosphorylation of KAP2 at Serine-218 (p-KAP2), an indicator of off-target activation by Compound-X.[10][11][12]

  • Cell Lysis: Treat cells with Dimabefylline (or vehicle control) for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer proteins to a nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).[12]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody.

    • Anti-p-KAP2 (Ser218) antibody (1:1000 dilution in 5% BSA in TBST).

    • Anti-total KAP2 antibody (1:1000 dilution in 5% milk in TBST) for a loading control blot.

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody (1:5000 in 5% milk in TBST) for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an ECL substrate and image using a chemiluminescence detector.

MTT Assay for Cell Viability

This protocol provides a general method for assessing cell viability after treatment with Dimabefylline.[4][5][6][7][13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13]

  • Compound Treatment: Treat cells with a serial dilution of Dimabefylline (and controls) for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6][7]

  • Solubilization: Carefully remove the media and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[4][6]

Visualizations

Dimabefylline Signaling and Contaminant Interference

G cluster_0 Target Pathway cluster_1 Off-Target Pathway Upstream Upstream Signal KAP1 KAP1 Upstream->KAP1 Target_Effect Desired Therapeutic Effect KAP1->Target_Effect KAP2 KAP2 Off_Target_Effect Adverse Off-Target Effect KAP2->Off_Target_Effect Dimabefylline Dimabefylline Dimabefylline->KAP1 Inhibits CompoundX Compound-X (Contaminant) CompoundX->KAP2 Activates

Caption: Dimabefylline inhibits KAP1; Compound-X activates KAP2.

References

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Xanthine Derivatives in Respiratory Disease

A comprehensive analysis of the pharmacological profiles and therapeutic efficacy of prominent xanthine derivatives, including theophylline, aminophylline, and doxofylline. This guide summarizes key experimental data, ou...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the pharmacological profiles and therapeutic efficacy of prominent xanthine derivatives, including theophylline, aminophylline, and doxofylline. This guide summarizes key experimental data, outlines methodologies, and visualizes molecular mechanisms to inform researchers and drug development professionals.

Note on Dimabefylline: Despite extensive searches, no publically available experimental data regarding the efficacy, mechanism of action, or pharmacological profile of Dimabefylline could be located. DrugBank identifies it as a xanthine derivative, but quantitative data required for a meaningful comparison is absent from the scientific literature.[1] Therefore, this guide focuses on a comparative analysis of other well-documented xanthines.

Introduction to Xanthines

Xanthine derivatives, most notably theophylline, have been a cornerstone in the management of respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD) for many years.[2][3][4][5][6][7] Their therapeutic effects stem from two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1][2][8] These actions lead to bronchodilation and anti-inflammatory effects.[3][5][7] However, the clinical use of older xanthines like theophylline is often limited by a narrow therapeutic index and a significant side-effect profile.[3][4][9][10] This has spurred the development of newer derivatives, such as doxofylline, with potentially improved safety and efficacy profiles.[9][10][11]

Mechanism of Action

The dual mechanism of xanthines contributes to their therapeutic effects in obstructive airway diseases.

  • Phosphodiesterase (PDE) Inhibition: Xanthines non-selectively inhibit PDE enzymes, particularly PDE3, PDE4, and PDE5.[2] Inhibition of PDE leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][8] In airway smooth muscle cells, elevated cAMP levels activate Protein Kinase A (PKA), which promotes muscle relaxation and bronchodilation.[8]

  • Adenosine Receptor Antagonism: Xanthines block adenosine receptors (A1, A2A, A2B, and A3).[2] Adenosine can induce bronchoconstriction in asthmatic patients; therefore, its antagonism by xanthines contributes to their bronchodilator effects.[1][8] However, this antagonism is also linked to many of the adverse effects of theophylline, including cardiac arrhythmias and central nervous system stimulation.[12][13]

Interestingly, newer xanthines like doxofylline exhibit potent bronchodilator and anti-inflammatory activity but appear to have a greatly reduced affinity for adenosine receptors and no significant PDE inhibitory activity at therapeutic concentrations, suggesting alternative or additional mechanisms of action and explaining its improved safety profile.[11]

Xanthine_Mechanism_of_Action cluster_intracellular Intracellular Space Adenosine Adenosine AR Adenosine Receptor (A1, A2) Adenosine->AR Agonist AC Adenylyl Cyclase AR->AC Modulates ATP ATP ATP->AC cAMP cAMP AC->cAMP Converts PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (Inactive) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Degrades PKA_active Protein Kinase A (Active) Effects ↓ Ca2+ ↓ MLCK Activity PKA_active->Effects Leads to Relaxation Bronchodilation & Anti-inflammatory Effects Effects->Relaxation Results in Xanthines Theophylline (Non-selective) Xanthines->AR Antagonist Xanthines->PDE Inhibitor Adenosine_Receptor_Binding_Workflow start Start prep Prepare Membranes (e.g., HEK293 expressing A2A) start->prep incubate Incubate Membranes with: 1. Radioligand (e.g., [3H]CGS21680) 2. Test Xanthine Compound prep->incubate filter Rapid Filtration (Separate bound from unbound ligand) incubate->filter wash Wash Filters (Ice-cold buffer) filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis (Calculate Ki values) count->analyze end End analyze->end PDE_Inhibition_Assay_Workflow start Start reagents Combine in Microplate Well: - Purified PDE Enzyme - Test Xanthine Compound - Substrate (cAMP or cGMP) start->reagents step1 Step 1: PDE Reaction PDE hydrolyzes cAMP → 5'-AMP reagents->step1 step2 Step 2: 5'-Nucleotidase Reaction Enzyme cleaves 5'-AMP → Phosphate (Pi) step1->step2 step3 Step 3: Detection Add reagent (e.g., Malachite Green) that binds to free Phosphate step2->step3 measure Measure Colorimetric Signal (Absorbance Reading) step3->measure analyze Data Analysis (Calculate IC50 values) measure->analyze end End analyze->end

References

Safety & Regulatory Compliance

Safety

Safeguarding Health and Environment: Proper Disposal of Dimabefylline

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and minimizing environmental impact. Di...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and minimizing environmental impact. Dimabefylline, a xanthine derivative, requires a structured disposal protocol in line with established pharmaceutical waste management practices. This guide provides essential, step-by-step instructions for the proper disposal of Dimabefylline, ensuring compliance and safety.

Dimabefylline Safety and Hazard Information

A thorough understanding of the compound's characteristics is the foundation of safe handling and disposal.

PropertyInformationCitation
Chemical Name Dimabefylline (also known as Dyphylline)
Chemical Family N-methylated xanthine derivative[1]
Primary Hazard Harmful if swallowed.
Environmental Hazard No specific long-term adverse effects mentioned.
Disposal Guideline Dispose of contents/container to an approved waste disposal plant.

Step-by-Step Disposal Protocol for Dimabefylline

The following procedure outlines the recommended steps for the safe disposal of Dimabefylline from a laboratory setting. This protocol is designed to adhere to general pharmaceutical waste regulations.

  • Personal Protective Equipment (PPE): Before handling Dimabefylline waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.

  • Waste Segregation:

    • Do not mix Dimabefylline waste with general laboratory trash or other waste streams.

    • Segregate solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., solutions containing Dimabefylline) into separate, designated containers.

  • Waste Container Selection:

    • Use containers that are chemically compatible with Dimabefylline and are in good condition, with no leaks or damage.[2]

    • The containers should be sealable to prevent spills.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste - Pharmaceuticals" or your institution's equivalent designation.[2]

    • The label should include the name "Dimabefylline" and the approximate quantity of the waste.

    • Indicate the date when the waste was first added to the container.[2]

  • Storage:

    • Store the sealed waste container in a designated, secure area away from general laboratory traffic.

    • The storage area should be well-ventilated.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Most pharmaceutical waste is incinerated at a permitted treatment facility.[3]

  • Documentation:

    • Maintain a log of the Dimabefylline waste generated, including the amount and date of disposal.

Note: Never flush Dimabefylline down the drain or dispose of it in the regular trash.[3] Improper disposal can lead to environmental contamination and potential health risks.

Experimental Workflow for Dimabefylline Disposal

The following diagram illustrates the logical flow of the disposal process, from initial waste generation to final removal from the facility.

A 1. Waste Generation (Dimabefylline Residue) B 2. Wear Appropriate PPE A->B Initiates Disposal C 3. Segregate Waste (Solid vs. Liquid) B->C D 4. Use Labeled, Compatible Waste Container C->D E 5. Store Securely in Designated Area D->E F 6. Contact EHS for Pickup E->F Ready for Removal G 7. Licensed Disposal (Incineration) F->G Transport H 8. Document Disposal G->H Confirmation

Dimabefylline Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of Dimabefylline, contributing to a culture of safety and environmental responsibility.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimabefylline
Reactant of Route 2
Reactant of Route 2
Dimabefylline
© Copyright 2026 BenchChem. All Rights Reserved.